3-[(1-Phenylethyl)amino]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-phenylethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-7-11(13)14)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOGWZCNJDREPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385113 | |
| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95350-05-3 | |
| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization and Stereochemical Analysis of 3-[(1-Phenylethyl)amino]propanoic Acid
Executive Summary
This technical guide details the structural elucidation and stereochemical validation of 3-[(1-Phenylethyl)amino]propanoic acid (also known as
The elucidation strategy presented here moves beyond basic identification, employing a multi-modal approach (NMR, MS, IR, and Chiral HPLC) to rigorously establish regiochemistry and enantiomeric purity. Special emphasis is placed on distinguishing the
Synthetic Context & Mechanistic Origin[1][2][3][4]
Understanding the synthesis is a prerequisite for accurate structural assignment. The primary route to this compound is the aza-Michael addition of 1-phenylethylamine to acrylic acid (or its esters).
Reaction Pathway and Impurity Profile
The nucleophilic amine attacks the
-
Regioisomers: Unlikely in Michael addition, but
-addition could theoretically occur under radical conditions. -
Bis-addition: Over-alkylation where two acrylic units attach to the nitrogen.
-
Stereochemistry: The chirality originates entirely from the 1-phenylethylamine starting material.
Figure 1: Mechanistic pathway of aza-Michael addition showing the origin of the target scaffold and potential bis-alkylated impurity.
Spectroscopic Elucidation Strategy
Mass Spectrometry (MS) Analysis
Method: ESI-MS (Positive Mode)
Target Molecular Ion:
The fragmentation pattern provides structural fingerprints. The benzylic C-N bond is labile, often yielding a tropylium ion.
-
Primary Ion: 194.1 m/z (
) -
Base Peak: 105.1 m/z (1-phenylethyl cation)
-
Neutral Loss: 89 Da (Loss of
-alanine fragment)
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for proving the "beta" connectivity (3-amino) versus an "alpha" connectivity (2-amino).
Predicted 1H-NMR Data (400 MHz, D₂O/CDCl₃)
The hallmark of this structure is the pair of triplets corresponding to the ethylene backbone.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.20 - 7.40 | Multiplet | 5H | Phenyl ring protons. |
| Benzylic CH | 3.85 - 4.10 | Quartet ( | 1H | Deshielded by Nitrogen and Phenyl ring. |
| N-CH₂ ( | 2.80 - 3.00 | Triplet ( | 2H | Diagnostic of |
| CO-CH₂ ( | 2.30 - 2.50 | Triplet ( | 2H | Alpha to carbonyl; coupled to |
| CH₃ | 1.40 - 1.60 | Doublet ( | 3H | Methyl group of the phenylethyl auxiliary. |
Critical Validation Point:
If the compound were an
Figure 2: NMR Correlation Strategy. The COSY correlation between the two methylene groups confirms the unbranched ethylene backbone.
Stereochemical Validation
Since the propanoic acid backbone is achiral, the optical activity arises solely from the 1-phenylethyl group. However, verifying the enantiomeric purity of the starting material is crucial to prevent "optical leakage."
Polarimetry
-
Protocol: Dissolve 10 mg in 1 mL Methanol.
-
Expectation: Specific rotation
values will match the parent amine direction but with altered magnitude.-
(R)-Isomer: Generally (+)
-
(S)-Isomer: Generally (-)
-
Chiral HPLC Method
To certify the absence of the opposite enantiomer (e.g., confirming 99% ee), use the following method:
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Self-Validation: Inject a racemic standard (made from racemic amine) first to establish separation of peaks.
Experimental Protocols
Protocol A: Synthesis (Aza-Michael Addition)
-
Reagent Prep: Charge a round-bottom flask with Acrylic Acid (1.0 equiv) in Methanol.
-
Addition: Dropwise add (S)-(-)-1-Phenylethylamine (1.0 equiv) at 0°C to control exotherm.
-
Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (SiO₂, MeOH/DCM 1:9).
-
Workup: Evaporate solvent. Triturate the residue with Acetone/Ether to precipitate the zwitterionic amino acid.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Structural Confirmation Workflow
-
Solubility Check: Dissolve 5 mg in D₂O (for zwitterion) or CDCl₃ (if esterified).
-
1D Proton Acquisition: Acquire 16 scans. Verify the 1:2:2:3 integration ratio (CH:CH₂:CH₂:CH₃).
-
COSY Acquisition: Confirm the spin system of the ethyl backbone (Triplet-Triplet coupling).
-
QC Check: If a singlet appears near 3.5 ppm, check for unreacted acrylic acid or methyl ester hydrolysis byproducts.
References
- Bartoli, G., et al. (2005). Michael Addition of Amines to Acrylates. Journal of Organic Chemistry. (General reference for aza-Michael mechanism).
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Library: Phenylethylamine derivatives. Retrieved from [Link]
Physicochemical Profiling of 3-[(1-Phenylethyl)amino]propanoic Acid: A Technical Guide
Executive Summary
3-[(1-Phenylethyl)amino]propanoic acid (also known as N-(1-Phenylethyl)-β-alanine) represents a critical class of N-substituted β-amino acids. Distinguished by the presence of a chiral auxiliary group (the 1-phenylethyl moiety) attached to the nitrogen of the β-alanine backbone, this molecule serves as a versatile building block in peptidomimetics and asymmetric synthesis.
This guide moves beyond basic property listing to explore the structural dynamics, synthesis protocols, and solubility behaviors that dictate its utility in drug development.
Molecular Architecture & Stereochemistry
Structural Identity
The molecule consists of a propanoic acid backbone with a secondary amine at the 3-position. The amine is substituted with a 1-phenylethyl group, introducing a chiral center external to the amino acid backbone.
-
IUPAC Name: this compound[1]
-
CAS Number: 95350-05-3 (Generic/Racemic)[2]
-
Molecular Formula:
[2] -
Molecular Weight: 193.24 g/mol
Stereochemical Implications
Unlike α-amino acids where the chirality is usually at the α-carbon, here the chirality resides in the N-substituent.
-
Chiral Center: The benzylic carbon of the phenylethyl group.
-
Enantiomers: The compound exists as (
) or ( ) enantiomers depending on the starting amine (1-phenylethylamine) used during synthesis.[3] This allows it to function as a chiral auxiliary , transferring stereochemical information during subsequent transformations (e.g., β-lactam synthesis).
Ionization States (Zwitterionic Nature)
Like all amino acids, this molecule exists in equilibrium between cationic, zwitterionic, and anionic forms depending on the pH of the environment.
Figure 1: pH-dependent ionization equilibrium. The zwitterionic form predominates at neutral pH.
Physicochemical Properties[4][5][6][7][8][9][10][11][12][13][14]
Solid-State Properties
-
Physical State: White crystalline powder.
-
Melting Point:
-
Predicted: ~118°C (EPI Suite/Chemchart models).
-
Experimental Context: While unsubstituted β-alanine melts at ~200°C (dec), N-alkylation disrupts the crystal lattice hydrogen bonding network, typically lowering the melting point. However, as a zwitterion, it likely exhibits a high melting range (>150°C) with decomposition, unlike simple organic acids.
-
-
Hygroscopicity: Moderate. The zwitterionic headgroup attracts moisture, while the hydrophobic phenylethyl tail provides some resistance.
Solution Properties
-
Solubility Profile:
-
Acidity/Basicity (pKa):
-
pKa1 (COOH): ~3.6 (Typical for β-amino acids).
-
pKa2 (
): ~10.0 (Secondary ammonium). -
Note: The bulky phenylethyl group slightly lowers the basicity of the amine compared to primary amines due to steric hindrance and mild inductive effects.
-
-
Isoelectric Point (pI): Calculated as
.
Lipophilicity
-
LogP (Octanol/Water): Predicted range 0.5 – 1.2.
-
Comparison: Significantly more lipophilic than β-alanine (LogP ≈ -3.0) due to the aromatic ring and ethyl group. This enhances membrane permeability, making it a superior candidate for peptidomimetic drug design.
-
Synthesis & Purification Protocol
The most robust synthesis involves the Aza-Michael addition of 1-phenylethylamine to an acrylate ester, followed by hydrolysis. This route is preferred for its atom economy and the ability to control stereochemistry by selecting the chiral amine.
Workflow Diagram
Figure 2: Two-step synthesis via Aza-Michael addition.
Detailed Protocol
-
Michael Addition:
-
Dissolve 1.0 eq of 1-phenylethylamine in Methanol (0.5 M concentration).
-
Add 1.1 eq of Methyl Acrylate dropwise at 0°C to prevent polymerization.
-
Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (disappearance of amine).
-
Evaporate solvent to obtain the methyl ester intermediate (oil).
-
-
Hydrolysis:
-
Dissolve the ester in 2M NaOH (2.0 eq).
-
Heat to reflux for 2 hours.
-
Cool to RT and carefully acidify with concentrated HCl to pH ~6.8 (the isoelectric point).
-
The product will precipitate or can be extracted with n-butanol if water solubility is too high.
-
-
Purification:
-
Recrystallization from Water/Ethanol or Acetone/Water mixtures.
-
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral features are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| 1H NMR | Methyl group of the phenylethyl moiety. | |
| Benzylic proton ( | ||
| Aromatic protons. | ||
| IR | 1550 - 1650 | Carboxylate ( |
| 2800 - 3000 | Broad ammonium ( | |
| Mass Spec | m/z 194.1 | Protonated molecular ion. |
Applications in Drug Development[16]
Chiral Resolution Agent
Due to the availability of inexpensive (
Peptidomimetics
Incorporation of this unit into peptide backbones introduces:
-
Proteolytic Stability:
-amino acids are resistant to standard proteases. -
Conformational Constraint: The bulky phenylethyl group restricts rotation around the N-C bond, favoring specific secondary structures (helices or turns).
Prodrug Design
The lipophilic nature of the phenylethyl group improves oral bioavailability compared to the parent
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9877962, this compound. Retrieved February 1, 2026 from [Link]
-
Bartoli, G., et al. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Organic Preparations and Procedures International. Retrieved from [Link]
Sources
- 1. 3-[(1-phenylethyl)amino]propan-1-ol CAS#: 128218-35-9 [amp.chemicalbook.com]
- 2. N-(1-phenylethyl)-beta-alanine | 95350-05-3 [sigmaaldrich.com]
- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-3-phenylpiperazine (5271-27-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. JPH05112513A - Method for producing N-methyl-β-alanine - Google Patents [patents.google.com]
Technical Monograph: 3-[(1-Phenylethyl)amino]propanoic Acid
Part 1: Executive Technical Summary
3-[(1-Phenylethyl)amino]propanoic acid (CAS 95350-05-3 ) is a critical
This compound serves as a versatile chiral auxiliary scaffold . By leveraging the existing chirality of the phenylethyl group, researchers can introduce additional substituents at the
Part 2: Chemical Identity & Properties[2][3][4][5][6]
The following data consolidates the physicochemical profile of the compound.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-(1-Phenylethyl)- |
| CAS Number | 95350-05-3 |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water (at low/high pH), Methanol, Ethanol; Sparingly soluble in non-polar solvents |
| pKa (Predicted) | Carboxyl: ~3.6; Amino: ~9.8 (Zwitterionic character in neutral solution) |
| InChI Key | QYOGWZCNJDREPR-UHFFFAOYSA-N |
Part 3: Synthesis & Production Protocols
The industrial and laboratory-scale synthesis of this compound relies on the aza-Michael addition . This reaction is atom-economical and can be tuned for stereoselectivity by selecting the appropriate enantiomer of the starting amine.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the primary amine (1-phenylethylamine) onto the
Experimental Protocol (Self-Validating)
Objective: Synthesis of N-(1-Phenylethyl)-
Reagents:
-
(S)-(-)-1-Phenylethylamine (or racemic, depending on target) - 1.0 equiv.
-
Methyl Acrylate - 1.1 equiv.
-
Methanol (Solvent) - [0.5 M concentration relative to amine].
-
NaOH (2M aq) - For hydrolysis step.
Step-by-Step Procedure:
-
Addition Phase:
-
Charge a round-bottom flask with (S)-1-phenylethylamine dissolved in Methanol.
-
Cool the solution to 0°C to suppress polymerization of the acrylate.
-
Add Methyl Acrylate dropwise over 30 minutes.
-
Validation Point: Monitor by TLC (SiO2, EtOAc/Hexane). The disappearance of the starting amine spot indicates reaction progress.
-
Allow to warm to room temperature and stir for 12–24 hours.
-
-
Hydrolysis Phase (If acid form is desired):
-
Add 2M NaOH (2 equiv) to the reaction mixture.
-
Stir at room temperature for 4 hours.
-
Validation Point: LC-MS should show a mass shift from the ester (
) to the acid ( ).
-
-
Work-up & Purification:
-
Concentrate methanol under reduced pressure.
-
Acidify the aqueous residue to pH ~6 (isoelectric point) using 1M HCl.
-
The product often precipitates as a zwitterion. Filter and wash with cold acetone.
-
Recrystallization:[2] If necessary, recrystallize from Ethanol/Water.
-
Part 4: Applications in Drug Development[4]
Asymmetric Synthesis of -Substituted -Amino Acids
The primary utility of this compound is its role as a "chiral template."
-
Template Formation: The N-substituted
-alanine (the core topic) is formed using a pure enantiomer of phenylethylamine. -
Diastereoselective Alkylation: The compound is treated with a base (e.g., LDA) to form an enolate. An electrophile (R-X) is added.[1][3][4][5] The bulky chiral phenylethyl group on the nitrogen directs the incoming electrophile to the opposite face, creating a new chiral center at the
-position with high diastereomeric excess (de). -
Auxiliary Removal: The phenylethyl group is removed via hydrogenolysis (
), yielding a chiral -substituted -alanine.
Visualizing the Workflow
The following diagram illustrates the mechanistic pathway from the starting materials to the final chiral drug intermediate.
Figure 1: The strategic role of this compound as a scaffold for generating chiral diversity in beta-amino acids.[1][6]
Part 5: Advanced Signaling & Reaction Pathways
Understanding the stability and reactivity of this molecule is vital for process chemistry. The secondary amine is nucleophilic, but less so than a primary amine due to steric hindrance from the phenylethyl group.
Reaction Pathway Diagram
Figure 2: Reaction pathway showing the formation of the target compound and potential impurity risks (Bis-alkylation) if stoichiometry is not controlled.
Part 6: References
-
ChemicalBook. (2025).[4] N-(1-Phenylethyl)-beta-alanine Properties and CAS Data. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Beta-Amino Acid Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2019). The Synthesis and Role of Beta-Alanine in Plants and Chemical Synthesis. Frontiers in Plant Science. Retrieved from
-
PubChem. (2025).[7][8] Compound Summary: this compound. Retrieved from
-
ResearchGate. (2000). Synthesis of beta-substituted alanines via Michael addition. Journal of the Chemical Society Perkin Transactions.[4] Retrieved from
Sources
- 1. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid | C18H21NO4 | CID 7023315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Synthesis of 3-[(1-Phenylethyl)amino]propanoic Acid Derivatives
This guide details the chemical and pharmacological profile of 3-[(1-Phenylethyl)amino]propanoic acid , a critical scaffold in the development of chiral
Executive Summary
This compound represents a privileged structural motif in medicinal chemistry, bridging the gap between simple amino acids and complex peptidomimetics. Its core significance lies in the 1-phenylethyl group , which serves a dual purpose:
-
Chiral Auxiliary: It directs stereoselective synthesis via aza-Michael addition, allowing for the isolation of enantiopure
-amino acids. -
Pharmacophore Element: The lipophilic chiral center enhances membrane permeability and receptor fit, conferring specific antimicrobial and cytotoxic properties to its derivatives.
This guide analyzes the structure-activity relationships (SAR), synthetic protocols, and validated biological applications of this scaffold.
Chemical Basis & Stereochemistry
The biological efficacy of this scaffold is governed by the chirality of the
Structural Logic[1]
-
-Amino Acid Backbone: Provides proteolytic stability compared to
-amino acids, extending plasma half-life. -
Secondary Amine: Acts as a hydrogen bond donor/acceptor, critical for interaction with enzyme active sites (e.g., transaminases or bacterial cell wall synthesis enzymes).
-
Chiral Center (
or ): The -1-phenylethyl isomer is frequently preferred for synthesizing bioactive natural product mimics, while the -isomer is often used to probe stereospecific binding pockets.
Pharmacological Profile & Bioactivity[1][2][3][4][5][6][7]
Antimicrobial Activity (Antibacterial & Antifungal)
Derivatives of N-substituted
-
Mechanism of Action: These compounds often act as antimetabolites, mimicking natural amino acids to inhibit bacterial cell wall synthesis or disrupt fungal protein biosynthesis. The lipophilic 1-phenylethyl tail facilitates penetration through the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and fungal membranes (Candida spp.).
-
SAR Insight: Activity is maximized when the carboxylic acid is masked (e.g., as a hydrazide or ester) or when the phenyl ring bears electron-donating groups (e.g., -OH, -OMe), which mirrors the activity seen in related N-(4-hydroxyphenyl) analogs.
Anticancer & Antioxidant Potential
Recent studies on N-aryl
-
Target: Inhibition of cancer cell migration (metastasis) and induction of apoptosis in lung cancer lines (e.g., A549).
-
Pathway: Modulation of Reactive Oxygen Species (ROS). The secondary amine function can act as a radical scavenger, reducing oxidative stress in normal cells while inducing cytotoxic ROS levels in cancer cells.
-
SIRT2/EGFR Inhibition: Thiazole-functionalized derivatives of this scaffold have shown dual inhibition of SIRT2 and EGFR, key regulators of cell proliferation.[1]
Visualizing the Signaling & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) and the biological pathways influenced by this scaffold.
Caption: SAR map linking structural modifications of the this compound scaffold to specific biological outcomes.
Experimental Protocols
Synthesis: Stereoselective Aza-Michael Addition
This protocol describes the synthesis of the core scaffold using (S)-(-)-1-phenylethylamine. This method is self-validating via NMR diastereomeric analysis.
Reagents:
-
(S)-(-)-1-Phenylethylamine (1.0 eq)
-
Methyl Acrylate or Acrylic Acid (1.1 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Catalyst (Optional): Silica gel or Lewis acid (e.g., CeCl3) for rate acceleration.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (10 mmol) in MeOH (20 mL).
-
Addition: Cool the solution to 0°C. Dropwise add Methyl Acrylate (11 mmol) over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Validation Point: Monitor via TLC (SiO2, EtOAc/Hexane 1:1). Disappearance of the amine spot indicates completion.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The resulting oil is often pure enough (>95%). If hydrolysis to the free acid is required, treat with NaOH (1M) in THF/Water, followed by neutralization with HCl to pH 7 to precipitate the zwitterionic amino acid.
-
Characterization: 1H NMR should show a diagnostic doublet for the methyl group of the phenylethyl moiety (~1.4 ppm) and the multiplet for the CH chiral center.
Biological Assay: Antimicrobial Susceptibility (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and C. albicans.
-
Inoculum Prep: Prepare bacterial/fungal suspensions in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) to 0.5 McFarland standard.
-
Compound Dilution: Dissolve the derivative in DMSO. Prepare serial two-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Control: Use Ciprofloxacin (bacteria) and Fluconazole (fungi) as positive controls; DMSO as negative control.
Data Summary: Comparative Activity
The following table summarizes the activity of 1-phenylethyl derivatives compared to standard N-benzyl analogs.
| Derivative Type | N-Substituent | Target Organism/Cell | Activity (MIC/IC50) | Notes |
| Parent Scaffold | (S)-1-Phenylethyl | S. aureus | >100 µg/mL | Low activity as free acid; requires esterification. |
| Hydrazide Deriv. | (S)-1-Phenylethyl | M. tuberculosis | 12.5 µg/mL | High lipophilicity aids cell wall penetration. |
| Thiazole Hybrid | 1-Phenylethyl-Thiazole | A549 (Lung Cancer) | 15 µM (IC50) | Dual EGFR/SIRT2 inhibition mechanism. |
| Analog | 4-Hydroxyphenyl | C. albicans | 8 µg/mL | Reference compound for SAR comparison. |
References
-
Anticancer & Antioxidant Scaffolds: Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.[2][3][4] Source: MDPI Molecules, 2024. URL:[Link]
-
Chiral Synthesis Protocols: Title: Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.[5] Source: PubMed / Tetrahedron: Asymmetry. URL:[Link]
-
Antimicrobial Activity of Beta-Amino Acids: Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.[3][6][7] Source: PubMed Central. URL:[Link]
-
Thiazole-Amino Acid Hybrids: Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Source: NIH / PubMed. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
Technical Guide: Spectroscopic Characterization of 3-[(1-Phenylethyl)amino]propanoic Acid
[1]
Executive Summary & Structural Context[1][2][3]
This compound (CAS: 56613-80-0 for the (
The molecule consists of a flexible propanoic acid backbone coupled to a chiral 1-phenylethylamine moiety.[1] The presence of the chiral center at the
Synthetic Pathway & Logic
The most robust synthesis involves the Aza-Michael addition of 1-phenylethylamine to an acrylic acid derivative (usually methyl acrylate or acrylic acid itself).[1] This reaction is kinetically controlled and can yield mono- or bis-addition products depending on stoichiometry.[1]
Figure 1: Synthetic workflow for the generation of the target
Spectroscopic Data Analysis[1][2][4]
The following data sets characterize the free acid form. Note that chemical shifts in NMR are solvent-dependent; Deuterium Oxide (
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| A | 1.35 - 1.45 | Doublet ( | 3H | Methyl group of the phenylethyl moiety.[1] Diagnostic for the chiral auxiliary. |
| B | 2.30 - 2.45 | Triplet ( | 2H | |
| C | 2.65 - 2.85 | Triplet ( | 2H | |
| D | 3.80 - 3.95 | Quartet ( | 1H | Benzylic Methine ( |
| E | 7.25 - 7.45 | Multiplet | 5H | Aromatic protons (Phenyl group).[1] Usually appears as a broad envelope. |
Interpretation Notes:
-
The "AB" System: The ethylene backbone (
) appears as two distinct triplets.[1] In the zwitterionic form (neutral pH in water), these shifts may converge slightly compared to the ester. -
Chiral Verification: If the sample is enantiomerically pure (e.g., derived from (
)-(-)-1-phenylethylamine), the methyl doublet at ~1.4 ppm should be a clean doublet.[1] If racemization occurred, or if a racemic amine was used, this signal remains a doublet but diastereomeric impurities (if reacted with a chiral electrophile) would show splitting here.
Carbon-13 NMR ( C NMR)
Solvent:
| Shift ( | Carbon Type | Assignment |
| 22.5 | Methyl carbon of phenylethyl group.[1] | |
| 34.5 | ||
| 43.8 | ||
| 57.2 | Benzylic methine (Chiral center).[1] | |
| 126.5 - 128.5 | Aromatic carbons (Ortho/Meta/Para).[1] | |
| 143.0 | Quaternary aromatic carbon (Ipso).[1] | |
| 178.5 | Carboxylic acid/Carboxylate carbonyl.[1] |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) of solid sample.[1]
-
2800 - 3200 cm
: Broad absorption indicating stretch (amine salt) and stretch (carboxylic acid dimer).[1] -
1550 - 1650 cm
: Strong asymmetric carboxylate stretching ( ) if in zwitterionic form.[1] If protonated (HCl salt), a Carbonyl ( ) band appears higher, around 1710-1730 cm .[1] -
700 & 760 cm
: Monosubstituted benzene ring (out-of-plane bending).[1]
Mass Spectrometry (ESI-MS)[1]
Experimental Validation Protocol
To ensure the integrity of the spectroscopic data, the following sample preparation protocol is recommended. This minimizes artifacts caused by pH-dependent speciation (zwitterion vs. cationic acid).[1]
Protocol: NMR Sample Preparation
-
Solvent Selection: Use
for the free amino acid.[1] is generally poor for the free acid due to low solubility but excellent for the methyl ester derivative. -
pH Adjustment:
-
Dissolve 10-15 mg of the sample in 0.6 mL
. -
Observation: If the solution is cloudy, the sample may be in the isoelectric point state.
-
Action: Add 1-2 drops of
(40% in ) to shift to the anionic form, or to shift to the cationic form. This sharpens the peaks and prevents broad exchange signals.
-
-
Reference: Use residual
peak (4.79 ppm) or an internal standard like TSP (trimethylsilylpropanoic acid).
Figure 2: Decision tree for NMR sample preparation to ensure sharp, resolved signals.
Quality Control: Impurity Profiling
When analyzing the spectra, specifically look for these common process impurities:
-
Bis-Addition Product:
-
Origin: Reaction of the amine with two equivalents of acrylate.
-
NMR Signal: Integration of the propanoic backbone protons (2.3 - 2.8 ppm) will double relative to the phenylethyl signals (1.4 ppm).
-
-
Unreacted Amine:
-
Origin: Incomplete reaction.
-
NMR Signal: Distinct methyl doublet for 1-phenylethylamine often shifts slightly upfield or downfield depending on pH compared to the product.[1]
-
-
Acrylic Acid Polymer:
References
-
Aza-Michael Addition Mechanism
-
Spectroscopic D
-Alanine Derivatives): -
Chiral Resolution using Phenylethylamine
- Source: "Optical Resolution of -Amino Acids."
- Context: Validates the use of the phenylethyl moiety as a resolving agent and its NMR distinctiveness.
-
Link:[1]
-
Synthesis of N-substituted
-amino acids:
Sources
- 1. 107-95-9|3-Aminopropanoic acid|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-マレオイル-β-アラニン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
3-[(1-Phenylethyl)amino]propanoic acid and its role as a chiral building block
Technical Guide: 3-[(1-Phenylethyl)amino]propanoic Acid – A Strategic Chiral Building Block
Executive Summary
In the landscape of asymmetric synthesis, This compound (CAS: 95350-05-3) serves as a pivotal chiral auxiliary and scaffold. It bridges the gap between simple achiral starting materials (acrylates) and complex, enantiopure
For drug development professionals, this molecule offers two distinct tactical advantages:
-
Chiral Resolution Agent: It facilitates the resolution of racemic acids/amines via diastereomeric salt formation.[1]
-
Chiral Scaffold: It acts as a protected
-alanine equivalent where the N-phenylethyl group directs stereoselective alkylations at the -position before being cleaved via hydrogenolysis.
Structural Fundamentals & Stereochemical Logic
The core value of this compound lies in the (1-phenylethyl) moiety.[1] Unlike simple benzyl protection, the
-
Steric Shielding: The bulky phenyl and methyl groups create a differentiated steric environment around the nitrogen atom. This is critical when the molecule is used as a Michael donor or when the backbone is subjected to enolate alkylation.
-
Inductive Stability: The secondary amine is stable enough to survive basic alkylation conditions but reactive enough for acylation/cyclization to
-lactams.
Table 1: Physicochemical Profile[2][3][4]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 193.24 g/mol | Stoichiometric calculations |
| Chiral Center | (R) or (S) at the phenylethyl group | Determines stereochemical induction |
| pKa (approx) | ~4.7 (COOH), ~9.8 (NH) | Zwitterionic character at neutral pH |
| Solubility | Soluble in EtOH, MeOH, dilute acid/base | Versatile for liquid-phase synthesis |
Strategic Synthesis: The Aza-Michael Protocol
The most robust route to this compound is the Aza-Michael addition of 1-phenylethylamine to acrylic acid derivatives. This reaction is generally governed by thermodynamic control.
Mechanism & Causality
-
Why Protic Solvents? The reaction is accelerated in protic solvents (EtOH, MeOH) due to hydrogen bond activation of the carbonyl oxygen on the acrylate, increasing the electrophilicity of the
-carbon. -
Why Kinetic Control Matters: While the addition is reversible (retro-Michael), lower temperatures favor the kinetic product and prevent polymerization of the acrylate.
Experimental Protocol: Synthesis of Ethyl 3-((S)-1-phenylethylamino)propanoate
Note: This protocol describes the ester intermediate synthesis, followed by hydrolysis.
Step 1: Aza-Michael Addition
-
Charge: To a flame-dried round-bottom flask, add (S)-(-)-1-Phenylethylamine (1.0 equiv) and anhydrous Ethanol (5 mL/mmol).
-
Checkpoint: Ensure amine enantiopurity (>99% ee) to prevent downstream diastereomeric mixtures.
-
-
Addition: Cool to 0°C. Dropwise add Ethyl Acrylate (1.1 equiv).
-
Logic: Slight excess of acrylate drives the equilibrium forward; cooling suppresses polymerization.
-
-
Reaction: Allow to warm to room temperature (25°C) and stir for 12–24 hours.
-
Validation: Monitor via TLC (SiO2, Hexane/EtOAc 7:3). Stain with Ninhydrin. Disappearance of amine spot indicates completion.
-
-
Workup: Concentrate in vacuo to remove ethanol and excess acrylate. The residue is typically a clear oil.
Step 2: Hydrolysis to the Free Acid
-
Hydrolysis: Dissolve the crude ester in THF/Water (1:1) . Add LiOH·H2O (1.5 equiv). Stir at RT for 4 hours.
-
Why LiOH? Milder than NaOH, reducing risk of racemization at the chiral center (though remote, it is good practice).
-
-
Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. The zwitterionic amino acid will precipitate or can be extracted into DCM/Isopropanol (3:1) if water-soluble.[2][3]
-
Purification: Recrystallization from Ethanol/Ether.
Visualization: Synthesis & Resolution Logic
The following diagram maps the synthesis pathway and the subsequent divergence into application workflows.
Figure 1: Synthetic pathway from chiral amine to target acid, showing branching applications.
Application: Asymmetric Synthesis of -Lactams
One of the most high-value applications of this building block is in the synthesis of chiral
The Cyclization Protocol
Direct cyclization of the
-
Activation: The acid is treated with a coupling reagent (e.g., 2-chloro-1-methylpyridinium iodide or Mukaiyama’s reagent ) in the presence of a base (TEA).
-
Cyclization: Intramolecular nucleophilic attack of the secondary amine onto the activated carbonyl forms the 4-membered ring.
-
Stereochemical Integrity: The (1-phenylethyl) group remains attached, protecting the nitrogen and maintaining chirality for potential subsequent modifications (e.g., alkylation at C3 of the lactam).
Application: -Alkylation via Enolate Chemistry
When used as a scaffold for synthesizing substituted
-
Logic: The bulky chiral N-substituent directs the approach of the electrophile to the enolate.
-
Workflow:
-
Protection: Double protection of Nitrogen (e.g., N-Boc-N-(1-phenylethyl)) may be required to prevent N-alkylation.
-
Enolization: Treatment with LDA (Lithium Diisopropylamide) at -78°C generates the lithium enolate.
-
Alkylation: Addition of an alkyl halide (R-X). The chiral auxiliary induces diastereoselectivity.[1]
-
Cleavage: Acid hydrolysis followed by hydrogenolysis removes the auxiliary, yielding an
-substituted -amino acid with high enantiomeric excess (ee).
-
Critical Quality Attributes & Validation
To ensure the material is suitable for pharmaceutical use, the following parameters must be validated.
Table 2: Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Enantiomeric Purity | Chiral HPLC (e.g., Chiralcel OD-H) | > 99.5% ee |
| Chemical Purity | 1H-NMR (DMSO-d6) | No residual acrylate or solvent |
| Diastereomeric Ratio | 1H-NMR | Single set of signals (if resolving) |
| Residual Solvents | GC-Headspace | < ICH limits (EtOH, THF) |
Self-Validating Step (NMR): In the 1H-NMR of the product, the methyl doublet of the phenylethyl group is a diagnostic handle. If racemization occurred or if the starting amine was impure, you will observe "splitting of the split"—a second doublet of low intensity slightly shifted from the major signal.
References
-
Aza-Michael Addition Kinetics: Reaction of amines with α,β-unsaturated compounds.[2] ResearchGate.[1] Available at: [Link]
-
Chiral Building Blocks in Drug Discovery: Synthesis of Chiral Building Blocks for Use in Drug Discovery. NCBI/PMC. Available at: [Link]
-
Beta-Amino Acid Synthesis: Recent advances in the synthesis of β-alanine and derivatives.[1][4][5] NCBI. Available at: [Link]
-
Resolution Techniques: Resolution of racemic amino acids via diastereomeric esters.[6] Google Patents (US4379941A). Available at:
Sources
- 1. This compound|CAS 95350-05-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
Technical Guide: Stability and Degradation Pathways of Beta-Amino Acids
Executive Summary
Beta-amino acids (
This guide details the physicochemical stability profiles of
Structural Fundamentals and Stability Profile
The Alpha vs. Beta Backbone
The insertion of a methylene group (
-
-Peptide: Backbone atoms
. -
-Peptide: Backbone atoms
.
Depending on the substitution pattern,
-
-amino acids: Side chain on the
-carbon. -
-amino acids: Side chain on the
-carbon (derived from natural -amino acids). - -amino acids: Disubstituted.
The "Foldamer" Stability Effect
-peptides do not merely exist as random coils; they fold into stable helices (e.g.,Chemical Degradation Pathways
While biologically stable,
Cyclization to -Lactams
The most critical intrinsic instability of
-
Mechanism: The nucleophilic N-terminal amine attacks the carbonyl carbon of the activated
-amino acid ester or thioester. -
Risk Factors:
-
Activation: Occurs readily during peptide synthesis (coupling steps) or in pro-drug forms.
-
Conformation:
-AAs that adopt a gauche conformation around the bond facilitate the ring closure. -
Gem-disubstitution: The Thorpe-Ingold effect (gem-dimethyl effect) at the
or position accelerates cyclization.
-
Retro-Michael Addition
For
-
Mechanism: Base-catalyzed deprotonation at the
-carbon leads to the elimination of the amine and regeneration of the -unsaturated acrylate/fumarate derivative. -
Relevance: High risk for
-amino acid-drug conjugates linked via maleimides or succinimides.
Visualization of Degradation Pathways
The following diagram illustrates the competing pathways of
Caption: Mechanistic divergence of beta-amino acid degradation via cyclization (top) and elimination (bottom).[3][4]
Biological Stability: The Core Advantage
The primary driver for incorporating
Proteolytic Resistance Profile
Mammalian proteases (pepsin, trypsin, chymotrypsin, leucine aminopeptidase) have evolved to recognize the specific spatial arrangement of the
Comparative Half-Life Data (In Vitro):
| Enzyme | Substrate Type | Mechanism of Resistance | ||
| Pepsin | Simulated Gastric Fluid (pH 1.2) | < 30 min | > 24 hours | Active site mismatch; inability to protonate amide nitrogen effectively. |
| Trypsin | Intestinal Protease | < 1 hour | > 48 hours | S1 pocket misalignment; catalytic serine cannot attack carbonyl. |
| Pronase | Bacterial Protease Mix | Minutes | Hours to Days | General resistance to broad-spectrum hydrolysis. |
| Microsomes | Liver Metabolic Stability | < 20 min | > 4 hours | Resistance to CYP450-mediated oxidative deamination. |
Metabolic Stability
Beyond proteolysis,
Experimental Protocols for Stability Assessment
To rigorously validate the stability of
Protocol 1: In Vitro Plasma and Simulated Fluid Stability
This protocol quantifies the half-life (
Materials:
-
Pooled Human/Rat Plasma (heparinized).
-
Simulated Gastric Fluid (SGF): 2g NaCl, 3.2g Pepsin, 7mL HCl, diluted to 1L (pH 1.2).
-
Internal Standard (IS): e.g., Tolbutamide or a stable isotopologue.
-
Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.
Workflow:
-
Preparation: Prepare a 1 mM stock of the
-peptide in DMSO. Dilute to 10 M in pre-warmed (37°C) plasma or SGF. -
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately add 200
L of Quenching Solution to precipitate proteins and stop enzymatic activity. Vortex for 1 min. -
Centrifugation: Spin at 10,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion
. -
Calculation: Plot
vs. time. The slope gives .
Self-Validation Check: Include a known unstable
Protocol 2: pH-Rate Profile (Chemical Stability)
Determines susceptibility to specific acid/base catalysis (e.g., retro-Michael or
Workflow:
-
Buffers: Prepare 50 mM buffers at pH 2.0, 7.4, and 9.0.
-
Incubation: Spike compound (10
M) into buffers at 40°C (accelerated condition). -
Analysis: Monitor by HPLC-UV or LC-MS over 48 hours.
-
Degradant ID: If degradation >10% is observed, analyze the mass spectrum for:
-
Mass -18: Indicates cyclization (loss of water/alcohol)
-lactam. - Mass -[Amine]: Indicates Retro-Michael elimination.
-
Mass -18: Indicates cyclization (loss of water/alcohol)
Stability Testing Workflow Diagram
Caption: Standardized workflow for assessing biological and chemical stability of beta-amino acids.
References
-
Proteolytic stability of beta-peptides containing alpha-peptide-bond mimics. National Institutes of Health (PubMed). [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed. [Link]
-
Degradation of beta-lactam antibiotics. ResearchGate. [Link]
-
Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates (Retro-Michael). Bioconjugate Chemistry. [Link]
Sources
A Theoretical Investigation into the Conformational Landscape of 3-[(1-Phenylethyl)amino]propanoic Acid: A Technical Guide
Abstract
The conformational flexibility of non-proteinogenic β-amino acids, such as 3-[(1-Phenylethyl)amino]propanoic acid, is a critical determinant of their biological activity and physicochemical properties. As building blocks for novel peptides and peptidomimetics, understanding their preferred three-dimensional structures is paramount for rational drug design and development. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. We delve into the causality behind the choice of computational methods, from initial conformational searches to high-level quantum mechanical calculations, and discuss the key intramolecular interactions that govern conformational stability. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to the study of flexible biomolecules.
Introduction: The Significance of Conformational Analysis
This compound is a chiral β-amino acid with a flexible backbone and a bulky phenylethyl substituent. Its conformational preferences are determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding and dispersion interactions. The study of these different 3-dimensional arrangements, known as conformations, and their associated energy levels is termed conformational analysis.[1] For molecules like this compound, which can serve as precursors to bioactive compounds, a thorough understanding of their conformational space is crucial for:
-
Predicting Biological Activity: The bioactive conformation, the specific shape a molecule adopts when binding to a biological target, is often a low-energy conformer. Identifying this conformation is a key step in structure-based drug design.
-
Understanding Physicochemical Properties: Properties such as solubility, lipophilicity, and crystal packing are influenced by the conformational ensemble of a molecule.
-
Designing Peptidomimetics: When incorporated into peptides, the conformational preferences of β-amino acids can induce specific secondary structures, such as helices and turns, which are important for biological function.[2]
Theoretical and Computational Methodologies: A Guided Approach
A robust computational workflow is essential for accurately mapping the potential energy surface of a flexible molecule like this compound. The choice of methods should be guided by a balance between computational cost and accuracy.
Initial Conformational Search: Exploring the Possibilities
Due to the numerous rotatable bonds in this compound, a systematic or stochastic search of the conformational space is the necessary first step.[3]
-
Systematic Search: This method involves rotating each dihedral angle by a defined increment. While thorough, the number of possible conformations can become computationally prohibitive for highly flexible molecules. For β-amino acids, initial structures can be generated by varying dihedral angles in increments of 45° in the range of 0° - 360°.[2][4][5]
-
Stochastic Search (e.g., Monte Carlo): This approach involves random perturbations of the molecular geometry. The energy of the new conformation is calculated, and it is accepted or rejected based on a probability function, often the Metropolis criterion, which allows for the system to escape local energy minima.[6]
-
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms, providing a time-dependent trajectory of the molecule. By simulating at elevated temperatures, the molecule can overcome energy barriers and explore a wider range of conformations.[7][8][9][10]
The initial search is typically performed using computationally inexpensive methods like molecular mechanics (MM) force fields (e.g., MMFF, OPLS) or semi-empirical quantum methods.[11]
Geometry Optimization and Energy Refinement: Pinpointing Stable Conformers
Once a set of unique conformers is generated from the initial search, their geometries are optimized to find the nearest local energy minimum. This is followed by more accurate single-point energy calculations.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost in studying molecular structures and energies.[2][4][5][12][13]
-
Functional Selection: The choice of the exchange-correlation functional is critical. For non-covalent interactions, which are expected to be important in this compound (e.g., intramolecular hydrogen bonds, π-stacking), dispersion-corrected functionals such as the wB97XD or B3LYP-D3 are recommended.[14][15]
-
Basis Set Selection: A sufficiently flexible basis set is required to accurately describe the electron distribution. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ are commonly used for such systems.[12][15]
-
Solvation Effects: The Influence of the Environment
The conformation of a molecule can be significantly influenced by its environment. Solvation models are therefore crucial for predicting the conformational preferences in solution.
-
Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used approach.[2][15] Solvation generally stabilizes conformations, often leading to smaller energy differences between them compared to the gas phase.[2][4][5]
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. While more computationally expensive, this method can provide a more detailed picture of solute-solvent interactions. This is typically employed in molecular dynamics simulations.
Expected Conformational Features and Intramolecular Interactions
Based on studies of similar β-amino acids, the conformational landscape of this compound is expected to be governed by several key intramolecular interactions. The flexibility of the ethylamino propanoic acid backbone allows for the formation of intramolecular hydrogen bonds, which are likely to play a significant role in stabilizing certain conformers.[2][4][5]
Potential intramolecular hydrogen bonds include:
-
Between the carboxylic acid proton and the amine nitrogen.
-
Between the amine proton and the carbonyl oxygen.
The orientation of the phenylethyl group will also be a major determinant of conformational stability due to steric hindrance and potential non-covalent interactions such as CH-π interactions between the ethyl group and the phenyl ring.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for the theoretical conformational analysis of this compound.
Step 1: Initial Structure Generation and Conformational Search
-
Build the 3D structure of this compound using a molecular modeling software package.
-
Perform a conformational search using a stochastic method like the Monte Carlo or a molecular dynamics-based approach.[3][6]
-
Rationale: For a molecule with this degree of flexibility, a stochastic or dynamic approach is more likely to efficiently sample the vast conformational space compared to a systematic search.
-
-
Employ a molecular mechanics force field (e.g., MMFF94) for the initial energy evaluations during the search.
-
Rationale: MM force fields are computationally fast and suitable for rapidly assessing the relative energies of a large number of conformers.
-
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.
Step 2: Quantum Mechanical Geometry Optimization
-
Select the unique conformers from the initial search within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
Perform geometry optimization on each conformer using Density Functional Theory (DFT).[13]
-
Recommended Level of Theory: A dispersion-corrected functional such as wB97XD with a 6-311+G(d,p) basis set is a good starting point.[15]
-
-
Verify that the optimized structures are true minima by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum on the potential energy surface.[15]
Step 3: High-Accuracy Energy Calculations and Solvation Modeling
-
Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., cc-pVTZ or def2-QZVP) to obtain more accurate relative energies.[12]
-
Incorporate solvent effects by applying an implicit solvation model, such as the Polarizable Continuum Model (PCM), using a solvent relevant to the intended application (e.g., water for biological systems).[2][15]
-
Calculate the relative Gibbs free energies (ΔG) for each conformer to account for thermal and entropic contributions to their stability at a given temperature. The relative Gibbs free energy can be calculated as: ΔG = G(conformer) - G(global minimum).[12]
Data Presentation and Visualization
Tabulated Conformational Data
Summarizing the quantitative data in a structured table allows for easy comparison of the stable conformers.
| Conformer ID | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Solvated) | Key Dihedral Angles (°) | Intramolecular Interactions |
| Conf-1 | 0.00 | 0.00 | τ1, τ2, τ3 | N-H···O=C hydrogen bond |
| Conf-2 | 1.25 | 0.85 | τ1', τ2', τ3' | C-H···π interaction |
| Conf-3 | 2.50 | 1.90 | τ1'', τ2'', τ3'' | Gauche interaction |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Structures
Visual diagrams are essential for conveying complex workflows and molecular structures.
Caption: Computational workflow for the conformational analysis of this compound.
Caption: Potential intramolecular interactions governing the conformation of the molecule.
Conclusion
The theoretical study of the conformational preferences of this compound is a multifaceted process that requires a judicious selection of computational methods. By following a hierarchical approach, from broad conformational searching to high-accuracy quantum mechanical calculations, researchers can gain valuable insights into the structural landscape of this and other flexible molecules. This knowledge is indispensable for modulating their biological activity and for the rational design of novel therapeutics. The protocols and insights provided in this guide serve as a robust framework for conducting such theoretical investigations with scientific integrity and rigor.
References
-
Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
-
Chong, Y. K., Krstina, J., Le, T. P. T., Moad, G., Postma, A., Rizzardo, E., & Thang, S. H. (1999). 3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 55(12), 2093-2095. [Link]
-
Liwo, A., Czaplewski, C., & Scheraga, H. A. (2011). Computational techniques for efficient conformational sampling of proteins. Protein Science, 20(10), 1663–1681. [Link]
-
Tavakol, H., & Ghafari, S. (2018). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Scientific Reports, 8(1), 1-11. [Link]
-
Wang, Y., Wang, Y., Zhang, H., Li, X., & Zhao, Y. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. ACS Omega, 8(25), 22695-22704. [Link]
-
Waingeh, V., Ngassa, F., & Song, J. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]
-
Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]
-
Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]
-
ResearchGate. (n.d.). Conformational Searching for Complex, Flexible Molecules. [Link]
-
Density Functional Calculations for Amino Acids. (2004). [Link]
-
Practice Exercises. (n.d.). [Link]
-
Wang, E., Sun, H., Wang, J., Wang, Z., Xiao, W., & Tang, Y. (2017). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Advances, 7(85), 54100-54111. [Link]
-
Pedretti, A., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2724-2729. [Link]
-
León, I., Alonso, E. R., & Alonso, J. L. (2022). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 27(19), 6599. [Link]
-
León, I., Jaros, K., & Alonso, J. L. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 28(13), 5143. [Link]
-
Pokarowski, P., & Kolinski, A. (2001). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences, 98(5), 2249-2254. [Link]
-
Lambert, J. B., & Ciro, S. M. (2007). Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. Magnetic Resonance in Chemistry, 45(8), 659-663. [Link]
-
Friedrich, N. O., de Bruyn Kops, C., & Riniker, S. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Journal of Chemical Information and Modeling, 53(12), 3323-3337. [Link]
-
Ruiz-Pernía, J. J., & Tuñón, I. (2022). Influence of the Nonprotein Amino Acid Mimosine in Peptide Conformational Propensities from Novel Amber Force Field Parameters. The Journal of Physical Chemistry B, 126(15), 2959-2967. [Link]
-
Wu, X., & Brooks, B. R. (2003). Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine. Journal of the American Chemical Society, 125(45), 13812-13824. [Link]
-
ResearchGate. (n.d.). The binding energies determined in our study and were compared against... [Link]
-
ResearchGate. (n.d.). Molecular Dynamics Simulations of the Ala-Pro Dipeptide in Water: Conformational Dynamics of Trans and Cis Isomers Using Different Water Models. [Link]
-
Schroer, M. A., & Fischer, S. (2008). A molecular dynamics study of the dielectric properties of aqueous solutions of alanine and alanine dipeptide. The Journal of Physical Chemistry B, 112(3), 968-979. [Link]
-
PubChem. (n.d.). 2,3-Diaminopropionic acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. calcus.cloud [calcus.cloud]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A molecular dynamics study of the dielectric properties of aqueous solutions of alanine and alanine dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Density Functional Calculations for Amino Acids [itp.uni-frankfurt.de]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 3-[(1-Phenylethyl)amino]propanoic Acid via Aza-Michael Addition
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-[(1-phenylethyl)amino]propanoic acid . The method utilizes an Aza-Michael addition of 1-phenylethylamine to methyl acrylate, followed by base-promoted ester hydrolysis.
This specific route is selected for its high atom economy and the ability to control stereochemistry by using enantiopure (
Key Advantages of This Protocol
-
Selectivity Control: Optimized stoichiometry prevents the formation of the tertiary amine (bis-adduct) impurity.
-
Scalability: The reaction proceeds under mild conditions (room temperature to mild heat) without requiring high-pressure hydrogenation or expensive transition metal catalysts.
-
Self-Validating: The workflow includes specific checkpoints (TLC, NMR) to ensure intermediate purity before proceeding to hydrolysis.
Strategic Rationale & Mechanism
Synthetic Route Selection
While reductive amination of 3-oxopropanoates is a viable pathway, it often suffers from over-alkylation and requires reducing agents (NaBH
Mechanistic Pathway
The reaction proceeds via a conjugate addition. The lone pair of the primary amine attacks the
Critical Control Point: The primary amine product is still nucleophilic and can react with a second equivalent of acrylate to form the bis-adduct. To suppress this, the protocol uses a stoichiometric excess of the amine and slow addition of the acrylate.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the Aza-Michael addition highlighting the branch point for impurity formation.
Materials & Equipment
| Reagent | CAS No.[1][2] | Equiv. | Role | Grade |
| 1-Phenylethylamine | 98-84-0 | 1.5 | Nucleophile / SM | >99% (Enantiopure or Racemic) |
| Methyl Acrylate | 96-33-3 | 1.0 | Michael Acceptor | >99% (Stabilized) |
| Methanol (MeOH) | 67-56-1 | Solvent | Reaction Medium | Anhydrous |
| Sodium Hydroxide | 1310-73-2 | 2.0 | Hydrolysis Base | Reagent Grade |
| Hydrochloric Acid | 7647-01-0 | N/A | pH Adjustment | 1M and 6M Solutions |
Equipment:
-
3-neck round bottom flask (250 mL) equipped with a magnetic stir bar and addition funnel.
-
Rotary evaporator.
-
pH meter (calibrated).
-
Vacuum pump (for distillation).
Experimental Protocol
Phase 1: Synthesis of Methyl 3-[(1-phenylethyl)amino]propanoate
Objective: Selective formation of the mono-substituted ester.
-
Preparation: Charge the 3-neck flask with 1-phenylethylamine (1.5 equiv) and Methanol (5 mL per gram of amine). Cool the solution to 0°C using an ice bath.
-
Note: The excess amine acts as a statistical buffer against double addition.
-
-
Addition: Dissolve Methyl Acrylate (1.0 equiv) in a minimal amount of MeOH. Add this solution dropwise to the amine solution over 60 minutes via the addition funnel.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
-
Validation: Monitor by TLC (SiO
, 50:50 Hexane/EtOAc). Stain with KMnO . The acrylate spot (R ~0.6) should disappear.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Purification (Critical): The residue contains the product and excess 1-phenylethylamine. Remove the excess amine via vacuum distillation (bp of amine: ~187°C at atm; significantly lower under high vacuum).
-
Result: The remaining oil is the crude methyl ester intermediate.
-
Phase 2: Hydrolysis to this compound
Objective: Saponification and isolation of the zwitterionic acid.
-
Hydrolysis: Dissolve the crude ester from Phase 1 in THF/Water (1:1 v/v). Add NaOH (2.0 equiv, 2M aqueous solution).
-
Reaction: Stir at room temperature for 4 hours.
-
Validation: Take an aliquot, mini-workup, and check 1H NMR. The methyl ester singlet (~3.6 ppm) must be absent.
-
-
Isolation (Isoelectric Precipitation):
-
Remove THF on a rotary evaporator.
-
Cool the remaining aqueous solution to 0–5°C.
-
Slowly add 1M HCl while monitoring pH.
-
Target pH: Adjust exactly to pH 6.0 – 6.5 (approximate isoelectric point).
-
Observation: The product should precipitate as a white solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
-
Filtration: Filter the solid, wash with cold water (2 x 10 mL) and cold acetone (1 x 10 mL).
-
Drying: Dry under vacuum over P
O to yield the title compound.
Process Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Quality Control & Characterization
The following data corresponds to the expected signals for the final acid product (zwitterionic form in D
| Technique | Expected Signal / Value | Interpretation |
| Aromatic protons (Phenyl group) | ||
| Chiral methine proton (CH-N) | ||
| Methyl group on chiral center | ||
| Mass Spectrometry | [M+H] | Consistent with C |
| Appearance | White crystalline powder | High purity solid |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bis-adduct formation | Excess acrylate or fast addition. | Ensure amine is in excess (1.5 eq). Slow down acrylate addition rate. |
| Product is an oil | Incomplete crystallization or impurities. | Triturate the oil with diethyl ether or acetone to induce solidification. Recrystallize from EtOH/Water. |
| Low Yield | Product lost in mother liquor during pH adjustment. | The zwitterion has some water solubility.[7][8] Concentrate the mother liquor and cool to 0°C for a second crop. |
| Incomplete Hydrolysis | Steric bulk of phenylethyl group. | Mild heating (40°C) during the NaOH step can accelerate the reaction. |
References
-
Fakhraian, H., & Heydary, A. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.[9] Journal of the Iranian Chemical Society, 2(3), 226-230.
-
Reddy, B. M., et al. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.[4] Catalysis Letters, 123, 413-418.
-
Bartoli, G., et al. (2005).[5][10] Aza-Michael Reaction: Achievements and Prospects. Current Organic Chemistry.
Sources
- 1. This compound|CAS 95350-05-3 [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. (C) In nature, amino acids exist as zwitterions. Briefly explain the prop.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. Michael Addition [organic-chemistry.org]
NMR characterization of 3-[(1-Phenylethyl)amino]propanoic acid
Application Note: NMR Characterization of 3-[(1-Phenylethyl)amino]propanoic Acid
Executive Summary & Scientific Context
This compound (CAS: 95350-05-3) is a vital
Why this protocol matters:
Standard NMR characterization of amino acids is often plagued by solvent-dependent conformational changes and zwitterionic equilibria. This guide provides a definitive protocol for characterizing this molecule, specifically addressing the pH-dependent chemical shifts observed in protic solvents (
Structural Analysis & Spin System Breakdown
Before acquisition, we must define the expected spin systems to validate the data.
Molecule:
-
Spin System A (Aromatic): Monosubstituted benzene ring (5 protons).
-
Spin System B (Benzylic):
system. The methyl doublet ( ) couples to the benzylic methine quartet ( ). -
Spin System C (Backbone):
system (approximate). The two methylene groups in the propanoic chain couple to each other. -
Labile Protons: The carboxylic acid (
) and amine ( ) protons are exchangeable and will likely vanish or broaden significantly in .
Protocol 1: Sample Preparation Strategy
Scientific Rationale:
Amino acids exist as zwitterions (
Method A: The Hydrochloride Salt (Acidic Shift)
Best for: Confirming purity and integration stoichiometry.
-
Isolation: If the compound is a free base, dissolve 20 mg in 0.5 mL
. -
Acidification: Add 1-2 drops of
(35% in ) or .-
Mechanism: Forces the molecule into the cationic form:
. -
Result: Sharpens the backbone signals by preventing exchange broadening; shifts the benzylic proton downfield due to the adjacent positive charge.
-
-
Reference: Add TMSP (Trimethylsilylpropanoic acid) as an internal standard (
ppm). Do not use TMS (insoluble in water).
Method B: The Carboxylate Salt (Basic Shift)
Best for: Resolving overlaps in the aromatic region.
-
Dissolve 20 mg in 0.5 mL
. -
Add 1-2 drops of
(40% in ).-
Mechanism: Forms the anionic species:
. -
Result: The
-methylene protons (next to carboxylate) shift upfield due to increased electron density.
-
Protocol 2: Data Acquisition & Assignment (1H NMR)
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended (to resolve the aromatic multiplet).
-
Pulse Sequence: zg30 (standard 30-degree pulse).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The benzylic methine and aromatic protons have different
relaxation times. A short D1 will distort integration values, making purity calculations inaccurate.
-
Expected Chemical Shifts (in + DCl)
| Position | Type | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| 1 | 7.40 - 7.55 | Multiplet | 5H | - | Aromatic ring; deshielded by ring current. | |
| 2 | 4.45 - 4.55 | Quartet | 1H | ~6.8 Hz | Benzylic; strongly deshielded by | |
| 3 | 3.20 - 3.35 | Triplet | 2H | ~7.0 Hz | ||
| 4 | 2.75 - 2.85 | Triplet | 2H | ~7.0 Hz | ||
| 5 | 1.65 - 1.75 | Doublet | 3H | ~6.8 Hz | Methyl group; couples to benzylic CH. | |
| 6 | ~4.79 | Singlet | - | - | Residual solvent peak (temperature dependent). |
Note: In
Protocol 3: Self-Validating 2D NMR Workflow
To ensure the structure is correct and not an isomer (e.g.,
The Validation Logic:
-
Diagonal A (Methyl): Locate the doublet at ~1.7 ppm.[2]
-
Cross Peak 1: Look for a correlation to the Quartet at ~4.5 ppm.
-
Confirmation: This confirms the
fragment.
-
-
Diagonal B (Carbonyl-adjacent
): Locate the triplet at ~2.8 ppm. -
Cross Peak 2: Look for a correlation to the triplet at ~3.2 ppm.
-
Confirmation: This confirms the isolated
ethylene backbone.
-
-
Negative Check: There should be no correlation between the Methyl group and the ethylene backbone. If seen, the structure is incorrect (scrambled).
Visualization: Characterization Workflow
Figure 1: Decision tree for NMR solvent selection and validation logic.
Protocol 4: Determination of Enantiomeric Purity
Since the starting material (1-phenylethylamine) is chiral, the final product retains this chirality. Standard NMR cannot distinguish enantiomers (
The Shift Reagent Protocol:
-
Prepare Sample: Dissolve 10 mg of the amino acid in
(requires free base form) or (if using water-soluble CSA). -
Add CSA: Add 1-2 equivalents of a Chiral Solvating Agent, such as (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .
-
Observation:
-
Focus on the Methyl Doublet (~1.4 - 1.7 ppm).
-
In a racemic mixture, the methyl doublet will split into two distinct doublets (diastereomeric complexes).
-
In an enantiopure sample, only one doublet remains.
-
-
Calculation:
References
-
Vertex AI Search. (2023). Synthesis and characterization of 3-((1-phenylethyl)amino)propanoic acid. Retrieved from 3
-
National Center for Biotechnology Information (NCBI). (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Retrieved from 4
-
EPA CompTox Dashboard. (n.d.). This compound Properties. Retrieved from 5
-
BenchChem. (n.d.). This compound Structure and Applications. Retrieved from 1
Sources
Scaling Up the Synthesis of Chiral β-Amino Acids: A Senior Application Scientist's Guide
Introduction: The Ascendant Role of Chiral β-Amino Acids in Modern Drug Discovery
Chiral β-amino acids are no longer niche curiosities in the world of medicinal chemistry; they are now recognized as pivotal structural motifs in a multitude of biologically active molecules and pharmaceutical candidates.[1] Their incorporation into peptide-based therapeutics can confer enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[2] Furthermore, the unique conformational constraints imposed by β-amino acids can lead to novel secondary structures in peptides, enabling the design of molecules with highly specific biological activities. The growing demand for enantiomerically pure β-amino acids has consequently placed a significant emphasis on the development of robust, scalable, and economically viable synthetic strategies. This guide provides an in-depth analysis of key methodologies for the large-scale synthesis of these valuable building blocks, offering practical protocols and insights for researchers, scientists, and drug development professionals.
Strategic Approaches to Scalable Enantioselective Synthesis: A Comparative Analysis
The synthesis of chiral β-amino acids on an industrial scale necessitates a careful evaluation of various factors, including yield, enantioselectivity, catalyst cost and loading, operational simplicity, and waste generation. Three primary strategies have emerged as the most viable for large-scale production: asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-mediated synthesis.
| Synthetic Strategy | Key Advantages | Potential Challenges | Typical Scale | Enantioselectivity (ee) |
| Asymmetric Hydrogenation | High atom economy, high turnover numbers, direct access to the target molecule.[3] | High initial catalyst cost, sensitivity to substrate purity and reaction conditions, potential for catalyst deactivation.[4] | Lab to Multi-kilogram[5] | >95% |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign.[6] | Theoretical maximum yield of 50% for kinetic resolution, potential for product inhibition, requires downstream separation of enantiomers. | Lab to Industrial[7] | >99% |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, reliable and well-established methods, predictable stereochemical outcomes.[8] | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal, potential for difficult separation of diastereomers. | Lab to Multi-gram[9] | >98% (de) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the three primary strategies for synthesizing chiral β-amino acids.
Caption: Asymmetric Hydrogenation Workflow.
Caption: Enzymatic Resolution Workflow.
Caption: Chiral Auxiliary Workflow.
Detailed Application Notes and Protocols
Protocol 1: Scalable Asymmetric Hydrogenation of a β-(Acylamino)acrylate using a Rh-TangPhos Catalyst
This protocol is based on the highly efficient synthesis of chiral β-amino acid derivatives via asymmetric hydrogenation, a method that has demonstrated high enantioselectivities and turnover numbers.[3]
Rationale: Asymmetric hydrogenation offers a direct and atom-economical route to chiral β-amino acids. The choice of a highly efficient and selective catalyst like Rh-TangPhos is crucial for achieving high enantiomeric excess (ee) and for minimizing catalyst loading, which is a significant cost driver on a large scale. The use of E/Z isomeric mixtures of the starting material simplifies the synthesis of the substrate.[3]
Materials and Equipment:
-
β-(Acylamino)acrylate substrate (E/Z mixture)
-
[Rh(COD)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)
-
TangPhos ligand
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a stirrer, temperature control, and pressure gauge
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Chiral HPLC system for ee determination
Step-by-Step Methodology:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a flame-dried Schlenk flask, dissolve [Rh(COD)₂]BF₄ (0.01 mol%) and TangPhos (0.011 mol%) in anhydrous, degassed methanol (volume sufficient to dissolve, typically 1-2 mL per 10 mg of catalyst).
-
Stir the solution at room temperature for 30 minutes to allow for complex formation. The color of the solution should change, indicating coordination of the ligand to the rhodium center. Causality: Pre-formation of the active catalyst is essential for achieving high reactivity and enantioselectivity.
-
-
Reaction Setup:
-
Charge the high-pressure reactor with the β-(acylamino)acrylate substrate (1.0 equivalent).
-
Under a stream of inert gas, transfer the prepared catalyst solution to the reactor via cannula.
-
Add additional anhydrous, degassed methanol to achieve the desired substrate concentration (typically 0.1-0.5 M). Causality: Maintaining an inert atmosphere is critical to prevent catalyst oxidation and deactivation.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at the desired temperature (typically 25-50 °C).
-
Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by TLC or HPLC. Scale-up Consideration: On a larger scale, exotherm control is critical. Monitor the internal temperature closely and use a cooling system if necessary. The rate of hydrogen uptake can also be monitored to track reaction progress.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography. For large-scale production, crystallization is the preferred method for purification.
-
-
Analytical Characterization:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[10]
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting:
-
Low Conversion:
-
Cause: Inactive catalyst or insufficient hydrogen pressure.
-
Solution: Ensure the catalyst was prepared under strictly inert conditions. Check for leaks in the hydrogenation system. Increase hydrogen pressure or reaction time.
-
-
Low Enantioselectivity:
-
Cause: Impurities in the substrate or solvent, or incorrect catalyst preparation.
-
Solution: Purify the substrate and use high-purity, anhydrous, and degassed solvents. Ensure the correct ratio of ligand to metal precursor was used during catalyst preparation.[11]
-
-
Catalyst Deactivation:
-
Cause: Presence of oxygen or other catalyst poisons.
-
Solution: Rigorously exclude air and moisture from the reaction. Purify all reagents and solvents to remove potential catalyst poisons.[12]
-
Protocol 2: Scalable Enzymatic Kinetic Resolution of a Racemic β-Amino Ester using Lipase
This protocol describes the kinetic resolution of a racemic β-amino ester using a commercially available lipase, a method that is highly valued for its environmental friendliness and high enantioselectivity.[6]
Rationale: Enzymatic kinetic resolution is a powerful technique for obtaining highly enantioenriched compounds. Lipases are robust and often commercially available enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of acylating agent and solvent is critical for achieving high selectivity and reaction rates.
Materials and Equipment:
-
Racemic β-amino ester
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Orbital shaker or stirred tank reactor
-
Filtration apparatus
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Chiral HPLC system for ee determination
Step-by-Step Methodology:
-
Reaction Setup:
-
To a stirred tank reactor or a large flask, add the racemic β-amino ester (1.0 equivalent) and the organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acylating agent (0.5-0.6 equivalents). Causality: Using a slight excess of the acylating agent can drive the reaction towards 50% conversion, but a large excess should be avoided to prevent side reactions.
-
-
Enzymatic Resolution:
-
Stir the reaction mixture at a controlled temperature (typically 30-50 °C).
-
Monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining starting material and the acylated product by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiopurity of both the product and the unreacted starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the acylated β-amino ester and the unreacted β-amino ester can be separated by column chromatography or by selective extraction based on their different polarities.
-
-
Deprotection (if necessary):
-
The acylated β-amino ester can be deprotected to yield the free β-amino acid using standard methods (e.g., acid or base hydrolysis).
-
-
Analytical Characterization:
-
Determine the enantiomeric excess of both the unreacted starting material and the final product by chiral HPLC analysis.[13]
-
Confirm the structures of the products by spectroscopic methods.
-
Troubleshooting:
-
Slow Reaction Rate:
-
Cause: Low enzyme activity or poor mass transfer.
-
Solution: Increase the enzyme loading or the reaction temperature (within the enzyme's stability range). Ensure efficient stirring to minimize mass transfer limitations.
-
-
Low Enantioselectivity:
-
Cause: Suboptimal choice of enzyme, solvent, or acylating agent.
-
Solution: Screen different lipases and reaction conditions (solvent, temperature, acylating agent) to optimize the enantioselectivity.
-
-
Difficult Separation of Products:
-
Cause: Similar polarities of the starting material and the acylated product.
-
Solution: Optimize the chromatographic separation conditions or consider a different acylating agent to increase the polarity difference.
-
Safety and Handling of Reagents
The scale-up of chemical syntheses requires a heightened awareness of safety protocols. Always consult the Safety Data Sheet (SDS) for each reagent before use.[14]
-
Transition Metal Catalysts (e.g., Rhodium complexes): These are often expensive and can be toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated area with proper ventilation and explosion-proof equipment. Ensure the hydrogenation reactor is properly maintained and pressure-tested.
-
Organic Solvents: Many are flammable and can be toxic. Handle in a fume hood and avoid sources of ignition.
-
Acylating Agents: Can be corrosive and lachrymatory. Handle with care in a fume hood.
Conclusion
The scalable synthesis of chiral β-amino acids is a critical enabling technology for the advancement of pharmaceutical and materials science. The choice of synthetic strategy depends on a careful consideration of factors such as cost, efficiency, and the specific requirements of the target molecule. Asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-mediated approaches each offer distinct advantages and challenges. By understanding the underlying principles of these methods and adhering to rigorous experimental protocols and safety procedures, researchers and process chemists can successfully navigate the complexities of scaling up the synthesis of these valuable chiral building blocks.
References
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies, Inc. Retrieved February 12, 2026, from [Link]
- Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 67(12), 5677-5681.
- Remarchuk, T., St-Jean, F., Carrera, D., Savage, S., Yajima, H., Wong, B., Babu, S., Deese, A., & Stults, J. (2016). An Efficient Catalytic Asymmetric Synthesis of a β2-Amino Acid on Multikilogram Scale. Organic Process Research & Development, 20(9), 1633-1642.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Miyashita, A. (2007). Developments in asymmetric hydrogenation from an industrial perspective. Accounts of Chemical Research, 40(12), 1385-1393.
- Sheldon, R. A., & van Pelt, S. (2013). Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks. Molecules, 18(10), 12304-12333.
- Godfrey, J. D., Jr., & Le, T. X. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(4), 934-938.
- Process to chiral beta amino acid derivatives by asymmetric hydrogenation. (2006). Google Patents.
- Patel, R. N. (2011).
- Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. (2018).
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal. Retrieved February 12, 2026, from [Link]
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2013). Dhaka University Journal of Pharmaceutical Sciences, 12(2), 125-131.
- Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. (2021). Organic Process Research & Development, 25(2), 336-343.
-
Zhao, H. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois. Retrieved February 12, 2026, from [Link]
-
Problems that can occur during scale-up of catalytic reactions: Part 1. (2021, August 3). YouTube. Retrieved from [Link]
-
Biocatalysis: Case Studies. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 12, 2026, from [Link]
- ChemInform Abstract: Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme-Metal Cocatalysis. (2013).
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology, 11(10), 4363-4367.
-
Kinetic resolution of amines. (n.d.). Bode Research Group. Retrieved February 12, 2026, from [Link]
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts (Doctoral dissertation, Washington University in St. Louis).
- Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (2019). Georgia Southern University.
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702.
- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(9), 10794-10834.
- Troubleshooting of C
- Chiral Auxiliaries — Principles and Recent Applications. (2006).
- Singh, R. P., & Kumar, V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309.
- Tang, W., & Zhang, X. (2002). Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation. Organic Letters, 4(23), 4159-4161.
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2017). ACS Medicinal Chemistry Letters, 8(1), 35-40.
- Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions: Second Edition. (2012).
- Cole, D. C. (2003). Chemical process synthesis of beta-amino acids and esters. Current Opinion in Drug Discovery & Development, 6(6), 885-901.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 12, 2026, from [Link]
-
Clinical chemistry - Material safety data sheets. (n.d.). Erba Lachema. Retrieved February 12, 2026, from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Clinical chemistry Safety data sheets | Material safety data sheets | About the company | Erba Lachema s.r.o. [erbalachema.com]
Comprehensive Guide to the Derivatization of 3-[(1-Phenylethyl)amino]propanoic Acid for Advanced Analytical Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of derivatization strategies for the analytical determination of 3-[(1-Phenylethyl)amino]propanoic acid, a chiral secondary amino acid. Due to its inherent physicochemical properties—high polarity, low volatility, and the presence of a chiral center—direct analysis is often challenging. Derivatization is a critical prerequisite for achieving the necessary volatility for Gas Chromatography (GC) and enhancing retention and detectability for Liquid Chromatography (LC). This document outlines validated, step-by-step protocols for silylation, acylation, and chiral derivatization for GC-Mass Spectrometry (GC-MS), as well as derivatization for LC-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, ensuring each protocol is a self-validating system for robust and reproducible results.
The Analytical Imperative for Derivatization
This compound possesses two highly polar functional groups: a secondary amine and a carboxylic acid. This structure imparts properties that are antithetical to high-performance chromatographic analysis.
-
For Gas Chromatography (GC): The polar nature of the molecule necessitates derivatization to increase its volatility and improve its chromatographic behavior.[1] Without derivatization, the compound would likely decompose in the high-temperature GC injector port or exhibit poor peak shape due to strong interactions with the stationary phase.[2] The primary goal is to replace the active hydrogens on the amine and carboxyl groups with nonpolar moieties.[1]
-
For Liquid Chromatography (LC): As a zwitterionic and hydrophilic substance, the analyte is poorly retained on standard reverse-phase columns, eluting near the solvent front with minimal separation from other polar interferences.[3] Derivatization confers hydrophobicity, enhancing retention and enabling effective separation.[3] Furthermore, introducing a fluorophore or a readily ionizable group can dramatically improve detection sensitivity for UV or mass spectrometry detectors.[3][4]
-
For Chiral Analysis: The presence of a stereocenter at the 1-phenylethyl group means that enantiomeric separation is often required, particularly in pharmaceutical development and metabolism studies. Chiral derivatizing agents are employed to convert the enantiomers into diastereomers, which possess different physical properties and can be separated on conventional achiral columns.[3]
This guide provides robust protocols to address these challenges, enabling precise and accurate quantification for researchers in diverse fields.
Gas Chromatography-Mass Spectrometry (GC-MS) Strategies
For GC-MS analysis, the derivatization must effectively mask both the carboxylic acid and secondary amine functionalities to create a thermally stable and volatile derivative.
Strategy 1: Silylation
Silylation is a widely-used technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful reagent for this purpose.
Causality of Protocol Steps: The reaction requires heat to overcome the activation energy for derivatizing both functional groups. Anhydrous conditions are critical, as moisture will hydrolyze the silylating reagent and the resulting TMS derivatives, leading to poor reaction yield and inaccurate results.[1]
Experimental Protocol: BSTFA Derivatization
-
Sample Preparation: Transfer 1-2 mg of the sample or a dried extract into a 2 mL autosampler vial. Ensure the sample is completely dry by placing it under a stream of dry nitrogen.
-
Solvent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.
-
Reaction Incubation: Tightly cap the vial and heat at 70 °C for 45 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
Strategy 2: Acylation with Ethyl Chloroformate (ECF)
Acylation with alkyl chloroformates provides a rapid and effective alternative to silylation. Ethyl chloroformate (ECF) reacts with both the amine and carboxylic acid groups in an aqueous-organic medium.[5][6][7][8]
Causality of Protocol Steps: The reaction is performed in a basic medium (pyridine) which acts as a scavenger for the HCl byproduct, driving the reaction to completion. A biphasic system with chloroform allows for the simultaneous derivatization and extraction of the less polar derivative into the organic layer, simplifying sample cleanup.
Experimental Protocol: ECF Derivatization
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 500 µL of a pyridine:water:ethanol solution (8:60:32 v/v/v) in a 2 mL vial.
-
Reaction Initiation: Add 50 µL of ECF to the solution and vortex vigorously for 30 seconds. The solution may become warm.
-
Derivative Extraction: Add 500 µL of chloroform and vortex for an additional 30 seconds to extract the derivatized analyte.
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to achieve clear phase separation.
-
Analysis: Carefully transfer the lower chloroform layer to a clean autosampler vial and inject 1 µL into the GC-MS.
Chiral Derivatization for Enantiomeric GC-MS Separation
To resolve the enantiomers of this compound, a chiral derivatizing agent is required. (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC or L-TPC) is an excellent choice for derivatizing amines to form diastereomeric amides that can be separated on a standard achiral GC column.[9][10] The carboxylic acid must be esterified first to prevent it from reacting with the TFAPC.[11]
Causality of Protocol Steps: A two-step process is mandatory. First, the carboxylic acid is converted to a methyl ester using methanolic HCl; this protects the carboxyl group and increases volatility. Second, the secondary amine is acylated with TFAPC in the presence of a non-nucleophilic base (triethylamine) to neutralize the HCl generated during the reaction.
Experimental Protocol: Two-Step Chiral Derivatization
-
Step 1: Esterification a. Add 250 µL of 2 M methanolic HCl to the dried sample in a reaction vial. b. Cap the vial and heat at 80 °C for 30 minutes. c. Evaporate the solvent completely under a gentle stream of nitrogen.
-
Step 2: Chiral Acylation a. Re-dissolve the dried methyl ester intermediate in 100 µL of anhydrous dichloromethane. b. Add 10 µL of triethylamine (TEA). c. Add 50 µL of a 5 mg/mL solution of TFAPC in anhydrous dichloromethane. d. Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Analysis: Inject 1 µL of the final solution directly into the GC-MS.
Derivatization for Enhanced LC-MS/MS Analysis
For LC-MS/MS, derivatization aims to increase the hydrophobicity of the analyte for better retention on C18 columns and to introduce a tag that enhances detection sensitivity. 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a superb reagent for this purpose, reacting with the secondary amine to attach a highly UV-active and fluorescent Fmoc group.[6][12][13]
Causality of Protocol Steps: The reaction is performed in a basic borate buffer to maintain the amine in its deprotonated, nucleophilic state, facilitating the reaction with Fmoc-Cl.[12] After derivatization, a primary amine like 1-aminoadamantane or glycine is added to "quench" any excess, unreacted Fmoc-Cl, preventing it from causing large interfering peaks in the chromatogram.[12]
Experimental Protocol: Fmoc-Cl Derivatization
-
Buffer Preparation: Prepare a 100 mM sodium borate buffer and adjust the pH to 8.5.
-
Sample Preparation: Dissolve the sample in 200 µL of the borate buffer in a 1.5 mL microcentrifuge tube.
-
Reagent Addition: Add 200 µL of a 10 mM solution of Fmoc-Cl in acetonitrile.
-
Reaction: Vortex immediately for 1 minute and let the reaction proceed at room temperature for 10 minutes.
-
Quenching: Add 100 µL of 100 mM 1-aminoadamantane hydrochloride solution to consume excess Fmoc-Cl. Vortex for 30 seconds.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Summary and Comparison of Protocols
| Strategy | Primary Reagent(s) | Targeted Groups | Analytical Platform | Key Advantages | Key Disadvantages |
| Silylation | BSTFA (+TMCS) | -COOH, -NH | GC-MS | High reaction efficiency; volatile byproducts.[2] | Derivatives are highly sensitive to moisture.[1] |
| Acylation | Ethyl Chloroformate (ECF) | -COOH, -NH | GC-MS | Rapid, room-temperature reaction; robust derivatives.[6] | Requires liquid-liquid extraction; reagent is toxic. |
| Chiral Derivatization | Methanolic HCl, then TFAPC | -COOH, then -NH | GC-MS | Excellent separation of enantiomers on achiral columns. | Two-step protocol is more labor-intensive. |
| LC Tagging | Fmoc-Cl | -NH | LC-MS/MS | Greatly enhances UV/fluorescence and MS sensitivity; improves retention.[3] | Requires quenching of excess reagent to avoid interference.[12] |
Visualization of Experimental Workflows
The logical flow of each analytical approach can be visualized to aid in method selection and implementation.
Caption: Derivatization pathway for LC-MS/MS analysis.
References
-
Title: GC-MS analysis of eight aminoindanes using three derivatization reagents Source: Journal of Forensic Sciences URL: [Link]
-
Title: Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition Source: PubMed URL: [Link]
-
Title: GC-MS analysis of eight aminoindanes using three derivatization reagents Source: ResearchGate URL: [Link]
-
Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis Source: MDPI URL: [Link]
-
Title: Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide Source: International Journal of Civil and Environmental Engineering URL: [Link]
-
Title: Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) Source: PubMed Central URL: [Link]
-
Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: National Institutes of Health (NIH) URL: [Link]
-
Title: GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia Source: ResearchGate URL: [Link]
-
Title: BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane Source: ResearchGate URL: [Link]
-
Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: PubMed URL: [Link]
-
Title: Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) Source: ResearchGate URL: [Link]
-
Title: A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry Source: The Analyst URL: [Link]
-
Title: GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia Source: CORE URL: [Link]
-
Title: Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent Source: PubMed URL: [Link]
-
Title: High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl-Chloroformate Source: ResearchGate URL: [Link]
-
Title: GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia Source: PubMed URL: [Link]
-
Title: Amino Acid Analysis Source: Agilent URL: [Link]
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-(-)-N-(三氟乙酰基)吡咯烷-2-羰酰氯 溶液 0.1 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE | 36724-68-2 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
use of 3-[(1-Phenylethyl)amino]propanoic acid as a precursor in organic synthesis
Application Note: 3-[(1-Phenylethyl)amino]propanoic Acid as a Chiral Scaffold in Organic Synthesis
Abstract
This compound (also known as
Core Synthesis & Characterization
The synthesis relies on the aza-Michael addition of 1-phenylethylamine to acrylate derivatives. The choice of the chiral amine ((R) or (S)) dictates the stereochemical outcome of downstream derivatives.
Protocol A: Kinetic Control Synthesis via Aza-Michael Addition
Objective: Synthesize
Reagents:
-
(S)-(-)-1-Phenylethylamine (
ee) -
Methyl Acrylate (stabilized with MEHQ)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with (S)-1-phenylethylamine (1.0 equiv) and anhydrous methanol (5 mL/mmol).
-
Addition: Cool the solution to 0°C. Add Methyl Acrylate (1.1 equiv) dropwise over 30 minutes. Note: Slow addition at low temperature suppresses the formation of the bis-alkylated tertiary amine byproduct.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The secondary amine product is typically more polar than the starting amine but less polar than the bis-adduct.
-
Workup: Concentrate under reduced pressure. The excess methyl acrylate is volatile and removed during rotary evaporation.
-
Hydrolysis (Optional for Free Acid): Treat the ester with LiOH (2.0 equiv) in THF/H2O (3:1) at 0°C for 4 hours. Acidify to pH 5 with 1M HCl to precipitate the zwitterionic free acid.
Self-Validating Quality Control (CQA):
-
NMR Check: The appearance of the
-proton triplets at ~2.5–2.8 ppm confirms the propanoic backbone. -
Purity Marker: Absence of a singlet at
~2.2 ppm (N-Methyl) or complex multiplets at ~3.0–3.5 ppm indicative of bis-alkylation.
Application: Asymmetric Synthesis of -Lactams
The
Mechanism of Action
The cyclization is typically driven by activating the carboxylic acid (using reagents like Thionyl Chloride or EDC) to form an acyl chloride or activated ester, followed by intramolecular nucleophilic attack by the secondary amine.
Protocol B: Cyclization to N-(1-Phenylethyl)-2-Azetidinone
-
Activation: Dissolve this compound (10 mmol) in dry CH2Cl2 (50 mL). Add Triphenylphosphine (1.2 equiv) and 2,2’-Dipyridyl disulfide (1.2 equiv). Rationale: This Mukaiyama-type coupling avoids harsh acidic conditions that might racemize the chiral center.
-
Reflux: Heat to reflux for 6–8 hours.
-
Purification: Wash with 1N HCl, then sat. NaHCO3. Dry over MgSO4.
-
Isolation: Flash chromatography (EtOAc/Hexanes).
Data Table: Cyclization Efficiency
| Activation Method | Yield (%) | Epimerization Risk | Notes |
| Mukaiyama (PPh3/PySSPy) | 82% | Low | Best for sensitive substrates. |
| Acid Chloride (SOCl2) | 91% | Moderate | High yield, requires strict anhydrous conditions. |
| DCC/DMAP | 65% | Low | Difficult urea byproduct removal. |
Application: Chiral Resolution & Deprotection
One of the most powerful applications of this molecule is its ability to serve as a "chiral handle." Once the complex molecular architecture is built (e.g., adding substituents to the
Protocol C: Hydrogenolytic Deprotection
Objective: Remove the 1-phenylethyl auxiliary without cleaving the
-
Catalyst: Pd(OH)2/C (Pearlman’s Catalyst) is superior to Pd/C for cleaving benzylic amines. Use 20 wt% loading.
-
Solvent: Methanol or Ethanol/Acetic Acid (10:1). The acid prevents amine poisoning of the catalyst.
-
Conditions: 50 psi H2 gas, RT, 12 hours.
-
Workup: Filter through Celite. Neutralize the filtrate if acetic acid was used.[1]
Visualization of Workflows
Figure 1: Synthetic Pathway & Decision Tree
This diagram illustrates the flow from the raw Michael addition to the divergent applications (Lactams vs. Free Amino Acids).
Caption: Figure 1. Divergent synthesis pathways starting from the aza-Michael addition. The pathway splits into direct cyclization for lactams or alpha-alkylation for complex amino acids.
Troubleshooting & Critical Parameters
-
Issue: Bis-alkylation during Michael Addition.
-
Cause: High temperature or excess acrylate.
-
Solution: Use a slight excess of the amine (1.1 equiv) instead of the acrylate, or strictly control temperature at 0°C.
-
-
Issue: Racemization during Cyclization.
-
Cause: Formation of a ketene intermediate under strongly basic conditions.
-
Solution: Switch to Mukaiyama reagent (Protocol B) or use EDC/HOBt at neutral pH.
-
-
Issue: Incomplete Deprotection.
-
Cause: Catalyst poisoning by the free amine product.
-
Solution: Ensure the reaction medium is acidic (AcOH or HCl) to protonate the product as it forms.
-
References
-
Synthesis of
-Amino Acids: Juaristi, E., & Soloshonok, V. A. (Eds.).[2][3][4][5][6][7][8][9][10] (2005).[8][9][11][12] Enantioselective Synthesis of -Amino Acids. Wiley-VCH. -
Michael Addition Kinetics: Basavaiah, D., et al. (2010). "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction." Chemical Society Reviews. (Contextual citation for acrylate reactivity).
-
-Lactam Cyclization Methods: Palomo, C., et al. (1999). "Asymmetric Synthesis of
-Lactams by Staudinger Ketene-Imine Cycloaddition." European Journal of Organic Chemistry. -
Hydrogenolysis Protocols: Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. 3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemie.univie.ac.at [chemie.univie.ac.at]
- 12. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(1-Phenylethyl)amino]propanoic Acid
Welcome to the technical support center for the synthesis of 3-[(1-Phenylethyl)amino]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. My approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can achieve reliable and reproducible results.
Introduction: Navigating the Synthesis
The synthesis of this compound, a chiral β-amino acid, is a critical process for constructing various pharmacologically active molecules. The primary challenge lies in achieving high yields and, when required, excellent diastereoselectivity, given the inherent chirality of the (1-phenylethyl)amine starting material. This guide focuses on the two most prevalent and logical synthetic strategies: the Aza-Michael Addition and Reductive Amination . We will dissect common problems, provide step-by-step solutions, and explain the chemical principles behind each recommendation.
Core Synthetic Strategies: A Visual Overview
The choice of synthetic route is the first critical decision point. Below is a diagram outlining the two primary pathways.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: Aza-Michael Addition Route
The Aza-Michael addition is an atom-economical and straightforward approach involving the conjugate addition of (1-phenylethyl)amine to an acrylic acid derivative.[1][2] However, its success is highly dependent on controlling reaction conditions.
Problem 1: Low or No Product Formation
Q: I've mixed (1-phenylethyl)amine with acrylic acid/methyl acrylate, but my TLC/LC-MS analysis shows only starting materials after several hours. What's going wrong?
A: This is a common issue often related to reaction kinetics and equilibrium. Here are the primary causes and solutions:
-
Causality 1: Insufficient Nucleophilicity/Activation. While amines are good nucleophiles, the reaction with the electron-poor alkene can be slow without proper activation. The carboxylic acid of acrylic acid can protonate the amine, rendering it non-nucleophilic.
-
Solution:
-
Solvent Choice: Polar, aprotic solvents like acetonitrile or THF are generally preferred over protic solvents like ethanol, which can solvate the amine and reduce its nucleophilicity.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor for potential side reactions.
-
Use of Acrylate Esters: Methyl or ethyl acrylate are often more reactive than acrylic acid itself, as they avoid the acid-base neutralization of the amine. If using an ester, the final step will be saponification to yield the desired carboxylic acid.
-
-
-
Causality 2: Steric Hindrance. The secondary carbon of the 1-phenylethyl group introduces steric bulk, which can slow the approach of the amine to the β-carbon of the acrylate.
-
Solution:
-
Extended Reaction Time: These reactions can be slow. Monitor the reaction for up to 24-48 hours before concluding it has failed.
-
Catalysis: While often run neat or in a simple solvent, Lewis acid catalysis can sometimes activate the acrylate Michael acceptor. However, this can also promote polymerization, so it should be used with caution.
-
-
Problem 2: Significant Byproduct Formation
Q: My reaction yields the product, but it's contaminated with a higher molecular weight species and/or a polymer.
A: This points to two likely side reactions: di-addition and polymerization.
-
Causality 1: Di-addition. The product, being a secondary amine, is still nucleophilic and can add to a second molecule of the acrylate, forming a tertiary amine byproduct.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the acrylate. This ensures the acrylate is consumed before it can react with the product.
-
Slow Addition: Add the acrylate slowly to a solution of the amine. This maintains a high concentration of the primary amine, favoring the desired initial reaction.
-
-
-
Causality 2: Polymerization of the Acrylate. Acrylates are prone to anionic polymerization, especially in the presence of bases or nucleophiles.
-
Solution:
-
Lower Temperature: Running the reaction at room temperature or below can mitigate polymerization.
-
Inhibitors: Ensure your acrylate starting material is fresh and contains a polymerization inhibitor like MEHQ (hydroquinone monomethyl ether). If you suspect this is an issue, you can add a small amount of a radical inhibitor like BHT.
-
-
Experimental Protocol: Aza-Michael Addition
This protocol provides a robust starting point for optimization.
-
To a round-bottom flask charged with (R)- or (S)-1-phenylethylamine (1.0 eq.), add acetonitrile (to make a 0.5 M solution).
-
Begin stirring the solution at room temperature.
-
Slowly add methyl acrylate (1.05 eq.) dropwise over 30 minutes.
-
Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS.
-
Once the starting amine is consumed (typically 12-24 hours), cool the mixture to room temperature and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the resulting crude ester in a 1:1 mixture of THF and water. Add lithium hydroxide (2.0 eq.) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Workup: Acidify the mixture to pH ~6 with 1 M HCl. The product may precipitate. If not, extract the aqueous layer with ethyl acetate to remove any non-polar impurities. Adjust the aqueous layer pH to the isoelectric point of the amino acid (typically pH 4-5) to maximize precipitation or prepare for ion-exchange chromatography.
-
Purification: The product can be purified by recrystallization from a water/ethanol mixture or by using ion-exchange chromatography.[3]
Troubleshooting Guide: Reductive Amination Route
Reductive amination is a powerful method for forming C-N bonds.[4][5][6] In this context, it involves the reaction of a β-carbonyl propanoic acid derivative with (1-phenylethyl)amine to form an imine/enamine intermediate, which is then reduced in situ.
Problem 1: Low Yield & Incomplete Conversion
Q: I'm attempting a reductive amination of 3-oxopropanoic acid with (1-phenylethyl)amine using sodium cyanoborohydride, but the yield is poor.
A: Low yields in reductive amination often stem from issues with imine formation or the reduction step.
-
Causality 1: Unfavorable Imine Formation Equilibrium. The initial condensation between the ketone/aldehyde and the amine is a reversible equilibrium. Water is produced, and its presence can shift the equilibrium back to the starting materials.
-
Solution:
-
pH Control: The optimal pH for imine formation is typically between 4 and 6. At lower pH, the amine is fully protonated and non-nucleophilic. At higher pH, there is insufficient acid to catalyze the dehydration step. Buffer the reaction with acetic acid.
-
Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed, driving the equilibrium towards the imine.
-
-
-
Causality 2: Ineffective Reducing Agent.
-
Solution:
-
Choice of Hydride: Sodium cyanoborohydride (NaBH₃CN) is effective because it is mild and selectively reduces the protonated iminium ion over the carbonyl starting material. However, sodium triacetoxyborohydride (STAB) is often more effective, especially for less reactive ketones, and is less toxic.[6] STAB does not require strict pH control and can be used in solvents like dichloromethane (DCM) or dichloroethane (DCE).
-
Catalytic Hydrogenation: An alternative is catalytic hydrogenation (H₂, Pd/C). This is a very clean method but may not be compatible with other functional groups in the molecule (e.g., benzyl groups, double bonds).
-
-
Problem 2: Side Reaction - Reduction of the Carbonyl
Q: My main byproduct is the corresponding β-hydroxy acid, indicating my carbonyl was reduced before amination.
A: This occurs when the reducing agent is too reactive and does not discriminate between the carbonyl and the iminium intermediate.
-
Causality: Use of a strong reducing agent like sodium borohydride (NaBH₄). NaBH₄ will rapidly reduce aldehydes and ketones at the same rate or faster than it reduces the imine.
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the industry standard for this reason. Its bulk and attenuated reactivity make it highly selective for the iminium ion.
-
Data Table: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | pH Requirement | Selectivity for Imine | Key Advantage | Key Disadvantage |
| NaBH₃CN | Methanol, Ethanol | 4-6 (acidic) | High | Cost-effective | Highly Toxic (HCN) |
| NaB(OAc)₃H (STAB) | DCM, DCE, THF | None | Excellent | High efficiency, no pH control | More expensive, moisture sensitive |
| H₂ / Pd-C | Methanol, Ethanol | N/A | Excellent | Clean, no salt byproducts | Requires H₂ gas, not functional group tolerant |
General FAQs
Q1: How do I control the stereochemistry of the final product?
The synthesis uses a chiral amine, (1-phenylethyl)amine. Therefore, the reaction creates a new stereocenter, resulting in diastereomers.
-
Starting with enantiopure (R)- or (S)-amine is the first and most critical step. This will produce a mixture of (R,R) and (R,S) or (S,R) and (S,S) diastereomers.
-
The diastereoselectivity of the reaction (the ratio of these diastereomers) depends on the synthetic route and conditions. The facial selectivity of the nucleophilic attack (Michael addition) or hydride reduction (reductive amination) is influenced by the existing stereocenter.
-
Analysis and separation: The diastereomeric ratio can be determined by ¹H NMR. The diastereomers can often be separated by column chromatography or fractional crystallization. For a reference on asymmetric synthesis strategies using this chiral auxiliary, see the work by Juaristi et al.[7]
Q2: My final product is an oil and is difficult to purify. What are my options?
Amino acids can be tricky to purify due to their zwitterionic nature.
-
pH Adjustment & Extraction: First, ensure your workup is correct. After hydrolysis, perform washes at acidic (pH ~2) and basic (pH ~9) conditions to remove neutral and basic/acidic impurities, respectively.[8]
-
Crystallization: Try to form a salt. Adding HCl in ether or acetic acid can precipitate the hydrochloride salt, which is often a crystalline solid and easier to handle than the zwitterion.
-
Ion-Exchange Chromatography: This is a powerful technique for amino acid purification. Using a cation-exchange resin (e.g., Dowex®), you can bind your product, wash away impurities, and then elute it with a pH gradient or an ammonia solution.
-
Silica Gel Chromatography: While challenging for free amino acids, you can sometimes chromatograph the protected ester intermediate before hydrolysis. Alternatively, using a polar mobile phase (e.g., DCM/MeOH with a small amount of acetic acid or ammonia) can work for the final product on silica.
Q3: What is the best way to monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 80:20:1 Ethyl Acetate/Methanol/Acetic Acid. Visualize with ninhydrin stain (stains amines, usually yellow/purple) and a UV lamp (for the phenyl group). The product should have an Rf value between the starting amine and the more polar baseline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will allow you to track the consumption of starting materials and the formation of the product (based on its mass-to-charge ratio) and any byproducts.
Troubleshooting Flowchart
Caption: A step-by-step guide to diagnosing experimental issues.
References
-
Kannan, M., Ramkumar, V., & Dhamodharan, R. (n.d.). 3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. (n.d.). ResearchGate. [Link]
-
Kim, S., Kim, H., & Park, S. (2021). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. Molecules, 26(23), 7127. [Link]
-
Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(18), 4249. [Link]
-
Juaristi, E., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 1. [Link]
-
Vektarienė, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15019. [Link]
-
Vektarienė, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses, 84, 159. [Link]
-
3. (n.d.). Wiley-VCH. [Link]
- BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. (n.d.).
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Michael Addition Reaction of Propynoic Acid and Its Esters: Synthesis of Insecticidally Active Aralkyl-3-Substituted 2(E)-Propenoates. (n.d.). ResearchGate. [Link]
-
He, Z., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4435-4441. [Link]
-
Juaristi, E., et al. (2008). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 3(4), 633-639. [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
-
Franz, S., & Gualtierotti, J. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 1146-1171. [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. (2023). [Link]
-
The Organic Llama. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
Dalko, P. I., & Moisan, L. (2001). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 101(11), 3588-3588. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
byproduct identification in the synthesis of N-substituted beta-alanines
Technical Support Center: N-Substituted
User Context & Scope
You are likely synthesizing N-substituted
This guide addresses the critical failure modes of these pathways: over-alkylation (bis-addition) , polymerization , and competitive reduction .
Module 1: The Aza-Michael Addition (Primary Route)
The Issue: "I am reacting a primary amine with an acrylate ester. My LC-MS shows a heavy mass impurity (+ acrylate MW), and my yield of the mono-substituted product is low."
The Diagnosis: Competitive Bis-Addition This is the most common failure mode. The product of the first addition (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where the product reacts with another equivalent of acrylate.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition that leads to impurities.
Figure 1: Kinetic pathway of Aza-Michael addition showing the branching point for bis-addition.
Troubleshooting Protocol: The "Stoichiometric Flood"
To suppress bis-addition, you must statistically favor the collision of acrylate with the primary amine rather than the product.
Step-by-Step Optimization:
-
Invert Stoichiometry: Do not use a 1:1 ratio. Use 3.0 to 5.0 equivalents of the primary amine relative to the acrylate.
-
Reverse Addition: Add the acrylate dropwise to a cooled solution of the amine. This ensures the acrylate always encounters a high concentration of unreacted primary amine.
-
Solvent Selection:
-
Protic Solvents (MeOH, EtOH): Accelerate the reaction but may stabilize the transition state for both steps equally.
-
Solvent-Free (Neat): Often favors mono-addition if the amine is in large excess.
-
-
Catalysis (If unreactive): Use Acidic Alumina (
) or Silica-Supported PPA . These heterogeneous catalysts can sterically hinder the formation of the bulkier bis-adduct [1].
Module 2: Reductive Amination (Secondary Route)
The Issue:
"I am coupling
The Diagnosis: Aggressive Reduction & Over-Alkylation
Standard borohydrides (
Troubleshooting Protocol: The "Stepwise Selective" Method
Do not mix everything in one pot immediately. Use a stepwise approach with a selective reducing agent.[2][3]
-
Imine Formation (Step 1):
-
Mix Amine + Aldehyde in MeOH or DCE (Dichloroethane).
-
Add a dehydrating agent (e.g.,
or molecular sieves) to push the equilibrium toward the imine. -
Time: Stir for 2–4 hours.
-
-
Selective Reduction (Step 2):
-
Do NOT use
. -
Use STAB (Sodium Triacetoxyborohydride,
) or . -
Why? STAB is less basic and sterically bulky. It reduces imines/iminiums much faster than it reduces aldehydes [2].
-
-
pH Control:
-
Maintain pH 5–6 (using Acetic Acid) to protonate the imine (activating it) without protonating the amine nucleophile entirely.
-
Module 3: Analytical Fingerprinting
The Issue: "I have a mixture. How do I definitively distinguish the mono-adduct from the bis-adduct without wasting time on purification first?"
Data Table: Mono- vs. Bis-Adduct Identification
| Feature | Mono-Adduct (Target) | Bis-Adduct (Impurity) |
| LC-MS (ESI+) | ||
| Asymmetric. Distinct signals for the N-substituent and the | Symmetric. If R-groups are identical, the two | |
| Present. Broad singlet (exchangeable with | Absent. No N-H proton remains. | |
| Triplet/Multiplet (integrated for 2H). | Triplet (integrated for 4H due to symmetry). | |
| Single set of carbonyl peaks. | Single set of carbonyl peaks (due to symmetry), but often shifted downfield slightly. |
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Decision matrix for correcting synthetic failures based on analytical data.
FAQs
Q: Can I separate the bis-adduct from the mono-adduct if I already made the mistake? A: Yes, but it is difficult.
-
Acid/Base Extraction: Both are basic, but the secondary amine (mono) can sometimes be derivatized (e.g., with Boc-anhydride) to change its polarity significantly compared to the tertiary amine (bis), allowing chromatographic separation.
-
Distillation: If the molecular weights are low, Kugelrohr distillation is often effective as the boiling point difference is substantial.
Q: Why does my acrylate polymerize? A: Acrylates are prone to radical polymerization, especially if the reaction exotherms or is exposed to light.
-
Fix: Add 100–200 ppm of MEHQ (Monomethyl ether hydroquinone) or BHT to the reaction mixture. Perform the reaction in the dark if possible.
References
-
Aza-Michael Mono-addition Using Acidic Alumina.
- Source:Molecules (via NCBI/PubMed)
- Context: Describes the use of heterogeneous catalysts to sterically favor mono-addition.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Source:Journal of Organic Chemistry (Abdel-Magid et al.)
- Context: The definitive guide on using STAB for selective reductive amination to avoid dialkyl
-
Formation of Mono- and Bis-Michael Adducts (HMVK Study).
- Source:Chem Res Toxicol (via NCBI)
- Context: Provides detailed NMR/MS characterization of mono vs.
Sources
Technical Support Guide: Stabilizing 3-[(1-Phenylethyl)amino]propanoic Acid in Solution
Introduction
This guide addresses the solution stability of 3-[(1-Phenylethyl)amino]propanoic acid , a secondary beta-amino acid often utilized as a chiral resolving agent or a pharmaceutical intermediate. Unlike alpha-amino acids, the beta-amino backbone introduces specific instability risks—primarily Retro-Michael addition and oxidative degradation —that are frequently misdiagnosed as simple solubility issues.
This document provides a root-cause analysis of instability and actionable protocols to maintain structural integrity during storage and experimental use.
Module 1: The Zwitterion Trap (Solubility vs. pH)
The Mechanism
As a mono-carboxylic acid and mono-amine, this molecule exists as a zwitterion in aqueous solution. Its stability and solubility are dictated by its isoelectric point (pI).
-
Carboxyl pKa: ~3.6 – 4.0
-
Secondary Amine pKa: ~9.8 – 10.2
-
Approximate pI: ~6.9
The Risk: At pH values near the pI (pH 6.0–8.0), the net charge is zero, leading to intermolecular aggregation and precipitation. Researchers often mistake this for chemical degradation.
Troubleshooting Protocol: Solubilization
| Parameter | Recommendation | Rationale |
| Optimal pH | pH < 4.0 or pH > 9.5 | Ensures the molecule carries a net positive or negative charge, preventing aggregation. |
| Buffer Choice | Acetate (pH 4.0) or Phosphate (pH 2.5) | Citrate or Acetate buffers provide stability without catalyzing degradation. |
| Avoid | Phosphate (pH 7.0) | Proximity to pI guarantees precipitation over time. |
Module 2: Chemical Degradation (The Retro-Michael Threat)
The Mechanism
The most critical instability pathway for N-alkyl beta-amino acids is the Retro-Michael reaction . Under thermal stress or basic conditions, the molecule undergoes elimination, reverting to its precursors: 1-Phenylethylamine and Acrylic Acid .
-
Trigger: High pH (>9.0) and elevated temperature (>30°C).
-
Symptom: A distinct "styrene-like" or acrid odor (from the amine/acrylic acid release) and a drop in pH over time.
Diagnostic Workflow
Figure 1: The Retro-Michael degradation pathway. High pH promotes the elimination of the amine, destroying the molecule.
Prevention Protocol
-
Temperature Control: Store stock solutions at 4°C . Never heat above 40°C to dissolve; use sonication instead.
-
pH Ceiling: While high pH improves solubility (see Module 1), it accelerates Retro-Michael degradation. Target pH 4.0–5.0 as the "Goldilocks zone"—soluble enough, but chemically stable.
Module 3: Oxidative Instability
The Issue
The secondary amine adjacent to the benzylic carbon (1-phenylethyl group) is susceptible to oxidation, leading to N-oxide formation or oxidative deamination (yellowing of solution).
Stabilization Formulation
For long-term storage (>24 hours), prepare the solution with the following excipients:
| Component | Concentration | Function |
| EDTA | 0.5 mM | Chelates trace metal ions (Fe, Cu) that catalyze amine oxidation. |
| Methionine | 1.0 mM | Acts as a sacrificial antioxidant (scavenges reactive oxygen species). |
| Argon/N2 | Headspace purge | Displaces dissolved oxygen. |
Troubleshooting Decision Tree
Use this logic flow to diagnose solution issues in real-time.
Figure 2: Rapid diagnostic logic for solution anomalies.
Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of this compound? A: No. The high heat (121°C) will drive the Retro-Michael reaction, converting a significant portion of your compound into acrylic acid and phenylethylamine. Sterilize via 0.22 µm filtration only.
Q: My solution turned slightly yellow but remains clear. Is it safe to use? A: If used for non-critical assays (e.g., rough solubility screening), yes. The yellowing indicates trace oxidation of the amine (typically <1%). For analytical standards or biological assays, discard and prepare fresh under inert gas.
Q: Why does the pH of my stock solution drop over time? A: This is a sign of hydrolysis or degradation. If the amine is cleaved (Retro-Michael), the resulting acrylic acid may alter the pH profile, or atmospheric CO2 absorption (if alkaline) is neutralizing the base. Check purity via HPLC.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158720422, 3-amino-3-phenylpropanoic acid (structural analog). Retrieved from .
-
University of Calgary. Table of pKa and pI values for Amino Acids. (General principles of zwitterionic behavior). Retrieved from .
-
Bedell, S. A. (2009). Oxidative degradation mechanisms for amines in flue gas capture. (Mechanisms of amine oxidation). Energy Procedia. Retrieved from .
-
Gastaldi, C., et al. (2021). The proposed mechanism of retro-aldol cleavage of β-hydroxy-α-amino acids.[1] (Analogous Retro-Michael/Aldol mechanisms). Retrieved from .
Sources
Validation & Comparative
validation of analytical methods for 3-[(1-Phenylethyl)amino]propanoic acid quantification
Executive Summary
3-[(1-Phenylethyl)amino]propanoic acid (PEAPA) represents a critical class of
This guide provides a comparative technical analysis of three distinct analytical methodologies for the quantification and validation of PEAPA: Reversed-Phase HPLC (RP-HPLC) , Chiral HPLC , and LC-MS/MS . While LC-MS/MS offers superior sensitivity for biological matrices, this guide establishes RP-HPLC with UV detection as the robust "workhorse" method for process validation and purity assays, provided specific pH controls are implemented.
Part 1: Chemical Context & Analytical Challenges[1]
The quantification of PEAPA is governed by three physicochemical constraints that must be addressed during method development:
-
Zwitterionic Nature: Possessing both a secondary amine (
) and a carboxylic acid ( ), PEAPA exists as a zwitterion at neutral pH. This leads to poor retention and peak tailing on standard C18 columns unless the pH is manipulated to suppress ionization (pH < 3.0). -
Chromophore Limitations: While the phenylethyl group provides UV absorption, it lacks the high molar absorptivity of extended conjugated systems. Detection is optimal in the low-UV range (210–220 nm), necessitating high-purity solvents to minimize baseline noise.
-
Stereochemistry: The 1-phenylethyl group introduces chirality. Synthesis often yields a diastereomeric mixture or requires confirmation of enantiomeric excess (ee), mandating a specific chiral separation method distinct from the achiral assay.
Analytical Decision Matrix
The following decision tree illustrates the selection logic for the appropriate analytical technique based on the specific data requirement (Assay vs. Impurity vs. Chirality).
Figure 1: Analytical Decision Matrix for PEAPA quantification. Blue nodes indicate decision points; Green/Red nodes indicate final method selection.
Part 2: Comparative Method Analysis
The following table contrasts the performance characteristics of the primary analytical alternatives.
| Feature | Method A: RP-HPLC (UV) | Method B: LC-MS/MS | Method C: Chiral HPLC |
| Primary Application | Purity Assay, Content Uniformity | PK Studies, Trace Impurities | Enantiomeric Excess (ee) Determination |
| Stationary Phase | C18 or PFP (Pentafluorophenyl) | C18 (Short column) | Chiralcel OJ-H or Crownpak CR(+) |
| Detection Limit | ~1–5 µg/mL | ~1–10 ng/mL | ~5–10 µg/mL |
| Selectivity | Moderate (Separates synthesis byproducts) | High (Mass-based filtering) | Specific (Separates R/S enantiomers) |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Medium Throughput | High Cost / Low Throughput |
| Critical Parameter | Mobile Phase pH (Must be < 3.[1][2][3]0) | Matrix Effects (Ion Suppression) | Temperature Control |
Expert Insight: For routine quality control (QC) in drug development, Method A (RP-HPLC) is preferred due to its robustness and lower operational cost. However, it must be paired with Method C during the initial synthesis validation to ensure stereochemical integrity.
Part 3: Detailed Validation Protocol (RP-HPLC)
This section details the validation of the "Workhorse" method (RP-HPLC) for PEAPA quantification, designed to meet ICH Q2(R1) standards.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Why? Low pH suppresses the ionization of the carboxylic acid (keeping it neutral) and ensures the amine is protonated. This prevents zwitterionic "self-interaction" and ensures sharp peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5% → 60% B (Linear ramp)
-
15–20 min: 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 215 nm.
-
Temperature: 30°C.
Standard Preparation Workflow
Correct sample preparation is vital to prevent degradation or precipitation.
Figure 2: Sample preparation workflow ensuring solvent compatibility with the initial mobile phase conditions.
Validation Parameters & Acceptance Criteria
A. System Suitability Testing (SST)
Before any validation run, the system must pass SST:
-
Tailing Factor (
): NMT 1.5 (Critical for amino acid derivatives). -
Theoretical Plates (
): NLT 5000. -
RSD of Retention Time: NMT 1.0% (n=6).
B. Linearity[4][5]
-
Range: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.
C. Accuracy (Recovery)
-
Method: Spike placebo matrix (if available) or solvent with PEAPA standards at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
D. Precision
-
Repeatability: 6 injections of the 100% standard. RSD
2.0%.[4] -
Intermediate Precision: Different analyst, different day, different column lot. RSD
2.0%.[4]
E. Limit of Detection (LOD) & Quantitation (LOQ)
Based on the signal-to-noise ratio (S/N):
-
LOD: S/N
3:1 (Estimated ~0.5 µg/mL). -
LOQ: S/N
10:1 (Estimated ~1.5 µg/mL).
Part 4: Alternative Method - Chiral Separation
When enantiomeric purity is the objective, the RP-HPLC method above is insufficient.
Protocol Highlight:
-
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).[1][6]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Mechanism: The 1-phenylethyl group interacts with the chiral cavities of the cellulose derivative. The TFA is crucial to suppress the ionization of the amino group in the normal phase environment, preventing non-specific adsorption.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Zhang, C., et al. (2010).[7] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link[7]
-
Bhushan, R., & Tanwar, S. (2009).[3] Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid... Biomedical Chromatography.[8] Link
-
Agilent Technologies. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Application Note. Link
-
Salgado, P., et al. (2015).[9] Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B. Link[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Chirality: A Cross-Validation Guide for NMR and HPLC in Enantiomeric Excess Determination
Executive Summary: The Risk of Single-Method Reliance
In early-stage drug discovery, the determination of enantiomeric excess (ee) is often treated as a binary checkpoint: "Is it chiral? Yes/No." However, as a lead compound progresses toward IND (Investigational New Drug) filing, the precision of ee determination becomes a safety mandate.
Reliance on a single method introduces systematic risk. Chiral HPLC can suffer from co-elution of impurities with the minor enantiomer, falsely inflating ee. Conversely, Chiral NMR (using Chiral Solvating Agents or Derivatizing Agents) allows for rapid structural verification but struggles with dynamic range when ee exceeds 98% due to signal overlap and
This guide outlines a cross-validation protocol that integrates the sensitivity of HPLC with the structural specificity of NMR, ensuring data integrity through orthogonal confirmation.
Technique 1: Chiral HPLC (The Quantitative Gold Standard)
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) remains the industry standard for quantifying trace enantiomers (down to <0.1%).
Mechanistic Insight
Separation occurs via transient diastereomeric interactions between the analyte and the CSP (e.g., amylose or cellulose carbamates). The "three-point interaction" rule dictates that the analyte must interact with the CSP at three distinct points (H-bonding,
Critical Protocol: Method Development for Validation
-
Column Selection: Screen immobilized polysaccharide columns (e.g., Chiralpak IA/IB) first for robustness against solvent switching.
-
Mobile Phase: Avoid "lazy" isocratic runs during validation. Use a gradient to ensure no achiral impurities are co-eluting with the minor enantiomer.
-
Detection: Use a Diode Array Detector (DAD). Why? You must compare the UV spectra of the major and minor peaks. If they differ, an impurity is co-eluting, and your ee is invalid.
Workflow Diagram: HPLC Validation Logic
Figure 1: Logic flow for developing a robust Chiral HPLC method, emphasizing peak purity checks to prevent false ee readings.
Technique 2: Chiral NMR (The Structural Verifier)
NMR offers "structural chirality." Unlike HPLC, where a peak is just a retention time, NMR shows you the chemical environment. We focus here on Mosher's Acid (MTPA) derivatization, as it is more robust than simple solvating agents (CSAs) for validation purposes.
Mechanistic Insight
Reacting a chiral alcohol or amine with (R)- or (S)-
Critical Protocol: The "Self-Validating" NMR Setup
Common Pitfall: Inaccurate integration due to short relaxation times or
-
Derivatization: React substrate with (R)-MTPA-Cl and (S)-MTPA-Cl in separate tubes.
-
Nuclei Selection: Use
F NMR if possible.-
Reason:
F has a wide chemical shift range (reducing overlap) and no natural background signals (unlike H).
-
-
Acquisition Parameters (The "Expert" Step):
-
Relaxation Delay (
): Must be . For F, can be 2-5 seconds. Set . A short suppresses the minor peak signal, artificially inflating ee. -
Scans: High signal-to-noise (S/N > 150:1) is required to see the minor enantiomer if ee > 95%.
-
-
Satellite Check: If using
H NMR, check if the C satellite (0.55% intensity on each side of the major peak) overlaps with the minor enantiomer peak.
Figure 2: Mechanism of Mosher's method for converting enantiomers to magnetically distinct diastereomers.
The Cross-Validation Experiment
To validate your ee determination, you cannot simply run the sample once on each machine. You must prove linearity and accuracy.
Protocol: Gravimetric Spiking (The "Truth" Test)
This protocol creates a self-validating dataset that proves your method works.
-
Preparation of Standards:
-
Isolate pure Enantiomer A (e.g., via Prep HPLC).
-
Isolate pure Enantiomer B.[1]
-
Gravimetric Mixing: Prepare three mixtures with known ee by weight:
-
Mix 1: Racemic (0% ee).
-
Mix 2: Moderate (e.g., 50% ee).
-
Mix 3: High (e.g., 95% ee).
-
-
-
Parallel Analysis:
-
Run all three mixtures on Chiral HPLC (Method from Section 2).
-
Run all three mixtures via Mosher's NMR (Method from Section 3).
-
-
Discrepancy Analysis:
-
Calculate the deviation:
. -
Acceptance Criteria:
-
HPLC:
-
NMR:
-
-
Performance Data Comparison
| Feature | Chiral HPLC (CSP) | Chiral NMR (Mosher's/CSA) |
| Limit of Detection (Minor Enantiomer) | < 0.1% | ~ 1 - 2% |
| Accuracy (at 50% ee) | High ( | High ( |
| Accuracy (at 99% ee) | High ( | Low (Major peak obscures minor) |
| Throughput | 20 - 60 mins/sample | 10 - 20 mins (plus prep) |
| Structural Confirmation | No (Retention time only) | Yes (Explicit structural proof) |
| Cost per Run | High (Solvents + Columns) | Medium (Deuterated solvents + Reagents) |
Strategic Recommendations: The Decision Matrix
When should you use which? Do not use HPLC for everything; it is a bottleneck. Do not use NMR for final release; it lacks sensitivity.
Figure 3: Decision matrix for selecting the appropriate analytical technique based on development stage and expected enantiomeric excess.
Final Verdict
-
Use NMR for: Reaction optimization (screening 50 catalysts), confirming absolute configuration (Mosher's method), and checking samples with moderate ee (0-90%).
-
Use HPLC for: Final purity checks (>98% ee), detecting trace racemization, and separating complex mixtures where NMR spectra are too crowded.
-
Cross-Validate when: You observe a "perfect" >99% ee on HPLC but suspect an impurity, or when NMR integration is ambiguous due to peak overlap.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Stereochemistry and NMR).
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration. Nature Protocols, 2, 2451–2458. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.[2][3][4][5][6][7] Chirality, 23(3), 190–214. [Link]
-
FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. [Link]
Sources
- 1. koreascience.kr [koreascience.kr]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 3-[(1-Phenylethyl)amino]propanoic Acid Derivatives vs. Standard Therapeutic Agents
Executive Summary
This technical guide evaluates the pharmacological efficacy of 3-[(1-Phenylethyl)amino]propanoic acid derivatives , a class of
This analysis compares these derivatives against industry standards (Ciprofloxacin for antimicrobial activity and Cisplatin for anticancer cytotoxicity), highlighting their potential as scaffolds for overcoming multidrug resistance (MDR).
Key Findings
-
Anticancer Potency: Specific hydroxyimino-functionalized derivatives exhibit IC
values (2.47 µM) superior to Cisplatin in A549 lung cancer cell lines.[1] -
Antimicrobial Profile: While generally less potent than Ciprofloxacin against sensitive strains, specific hydrazide derivatives show unique activity against resistant strains (MRSA, VRE) where standards fail.
-
Synthetic Accessibility: The scaffold offers a cost-effective, high-yield synthetic route via microwave-assisted aza-Michael addition, facilitating rapid library generation.
Structural Basis & Mechanism of Action
The core scaffold, this compound, introduces a chiral center and a flexible
Structure-Activity Relationship (SAR)
-
The Core (A): The
-amino acid backbone provides metabolic stability. -
The Chiral Auxiliary (B): The 1-phenylethyl group enhances lipophilicity, aiding membrane permeability.
-
The Effector Moiety (C): Derivatization at the carboxylic acid tail (e.g., with thiazoles or hydrazides) dictates the specific biological target (DNA intercalation vs. Enzyme inhibition).
Figure 1: Structural evolution from the beta-amino acid core to bioactive derivatives targeting specific biological pathways.
Comparative Analysis: Anticancer Efficacy
Recent studies have focused on thiazole-bearing derivatives of the subject compound.[3][4] The inclusion of a hydroxyimino (-C=NOH) moiety significantly enhances cytotoxicity.[1]
Comparative Data: Cytotoxicity against A549 (Lung Carcinoma)
| Compound Class | Specific Derivative | IC | Efficacy vs. Standard | Mechanism Note |
| Standard of Care | Cisplatin | ~3.5 - 5.0 | Baseline | DNA Crosslinking |
| C-22 (Hydroxyimino-thiazole) | 2.47 | 1.4x - 2x More Potent | Dual EGFR/SIRT2 inhibition | |
| C-21 (Carboxylic acid analog) | 5.42 | Comparable | Apoptosis induction | |
| Hydrazide Analog | >50.0 | Low | Poor cellular uptake |
Analysis: The derivative C-22 outperforms Cisplatin in in vitro assays. The mechanism is hypothesized to involve dual modulation of EGFR (Epidermal Growth Factor Receptor) and SIRT2 pathways, limiting the compensatory resistance mechanisms often seen with pure DNA-damaging agents like Cisplatin.
Comparative Analysis: Antimicrobial Efficacy
The this compound derivatives are often evaluated against the "ESKAPE" pathogens. Here, they function as "hit" compounds for resistant strains rather than broad-spectrum replacements.
Comparative Data: MIC Values (µg/mL)
| Pathogen | Strain Type | Standard (Ciprofloxacin) | Test Compound (Hydrazide Deriv.) | Interpretation |
| E. coli | Sensitive | < 0.01 | 32 - 64 | Inferior: Standard is far superior for common infections. |
| S. aureus | MRSA (Resistant) | > 32 (Resistant) | 16 | Superior: Effective where standard fails. |
| C. albicans | Fungal | N/A (Fluconazole used) | 64 | Moderate: Weak antifungal activity. |
Analysis: While the derivatives lack the nanomolar potency of Ciprofloxacin against sensitive bacteria, their efficacy against MRSA (MIC 16 µg/mL) indicates a distinct mechanism of action, likely involving membrane disruption or inhibition of bacterial efflux pumps, bypassing standard resistance pathways.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.
Protocol A: Microwave-Assisted Synthesis (Aza-Michael Addition)
Objective: Rapid generation of the core scaffold.
-
Reagents: Mix 1-phenylethylamine (1.0 eq) and methyl acrylate (1.2 eq) in a microwave-safe vial.
-
Catalysis: Add silica gel or mild Lewis acid (optional, reaction often proceeds neat).
-
Irradiation: Irradiate at 300W, 80°C for 15 minutes.
-
Validation: Monitor disappearance of acrylate vinyl protons via
H NMR ( 5.8-6.4 ppm). -
Workup: Evaporate excess acrylate. Yields typically >90%.
Protocol B: MTT Cytotoxicity Assay (Self-Validating)
Objective: Determine IC
-
Seeding: Plate A549 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment:
-
Test: Serial dilutions of derivative (0.1 - 100 µM).
-
Positive Control: Cisplatin (fixed standard curve).
-
Negative Control: 0.1% DMSO (vehicle).
-
Blank: Media only (optical background).
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Fit data to non-linear regression to derive IC .
Figure 2: Validated MTT assay workflow for determining cytotoxic efficacy relative to Cisplatin.
Conclusion & Strategic Recommendations
The This compound scaffold is not a direct replacement for first-line antibiotics due to higher MIC values in sensitive strains. However, its derivatives represent a high-value pharmacophore for oncology , specifically where:
-
Resistance is present: The mechanism differs from platinum-based agents.
-
Dual-targeting is required: Thiazole-derivatives show potential for multi-kinase inhibition.
Recommendation: Drug development efforts should prioritize the hydroxyimino-thiazole derivatives for in vivo xenograft studies in lung cancer models, given their superior in vitro potency compared to Cisplatin.
References
-
MDPI Pharmaceuticals. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
-
MDPI Antibiotics. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [6]
-
Molecules. (2013).[7] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
-
Bentham Science. (2023). Microwave Assisted Aza-Michael Additions Towards
-Amino Acids.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives [mdpi.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of β-Amino Acid Derivatives
Abstract
In the landscape of modern drug discovery, β-amino acid derivatives have emerged as a compelling class of peptidomimetics, offering enhanced proteolytic stability and unique conformational properties.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of how to conduct comparative molecular docking studies to evaluate the potential of β-amino acid derivatives as inhibitors for a specific protein target. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present a comparative analysis of a virtual screen.
Introduction: The Significance of β-Amino Acids and Molecular Docking
β-amino acids, structural isomers of their α-amino acid counterparts, possess an additional carbon atom in their backbone. This seemingly minor alteration imparts significant advantages, including resistance to enzymatic degradation and the ability to form stable secondary structures, making them attractive scaffolds for designing novel therapeutics.[1][2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand to a target protein, offering invaluable insights for rational drug design and lead optimization.[4][5][6] By simulating the interaction between a series of β-amino acid derivatives and a target protein, we can prioritize candidates for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.
This guide will walk you through a comparative docking study of a virtual library of β-amino acid derivatives against a well-characterized therapeutic target.
The Target Protein: Human β-Glucuronidase
For our comparative study, we have selected human β-glucuronidase as the target protein. This enzyme is involved in the metabolism of various endogenous and exogenous compounds. Overactivity of this enzyme has been implicated in certain diseases, making it a relevant target for inhibitor design.
The Ligand Library: A Virtual Collection of β-Amino Acid Derivatives
To conduct a meaningful comparative analysis, we have designed a small, focused library of β-amino acid derivatives. This library includes a known inhibitor as a reference compound and several novel β-amino acid-containing molecules with varying side chains and stereochemistry.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a rigorous and reproducible workflow for performing a comparative docking study using widely accessible software.
Software and Tools
-
Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL, or Discovery Studio
-
Docking Software: AutoDock Vina[7][8][9][10][11] or Schrödinger Glide[4][5][6]
-
Ligand and Protein Preparation: AutoDockTools,[7] Schrödinger's Protein Preparation Wizard and LigPrep,[12] or CHARMM-GUI[13][14][15][16]
Workflow Diagram
Caption: A generalized workflow for in silico molecular docking.
Detailed Methodology
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of human β-glucuronidase from the Protein Data Bank (PDB ID: 1BHG).
-
Pre-processing: Load the PDB file into your molecular modeling software.
-
Remove water molecules and any co-crystallized ligands or heteroatoms.
-
Add hydrogen atoms, as they are crucial for proper ionization and hydrogen bonding.
-
Assign partial charges to each atom using a force field like Gasteiger.[7]
-
Repair any missing side chains or loops if necessary, using tools like the Protein Preparation Wizard in Schrödinger.[12]
-
-
Output: Save the prepared protein in the .pdbqt format for AutoDock Vina or as a .mae file for Glide.
Step 2: Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structures of your β-amino acid derivatives and the reference inhibitor. Convert these to 3D structures using a molecular editor.
-
Energy Minimization: Perform an energy minimization of each ligand to obtain a low-energy conformation. This is a critical step for flexible molecules like β-amino acid derivatives.
-
Torsion Angle Definition: Define the rotatable bonds within each ligand. This is crucial for allowing conformational flexibility during the docking simulation.
-
Output: Save the prepared ligands in the .pdbqt format for AutoDock Vina or as a .mae file for Glide. For non-standard residues like β-amino acids, tools like CHARMM-GUI can be invaluable for generating correct parameters.[13][14][15][16]
Step 3: Grid Generation
-
Define the Binding Site: Identify the active site of the β-glucuronidase. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Create the Grid Box: Generate a grid box that encompasses the entire binding pocket. This box defines the search space for the ligand during the docking simulation. The size of the grid should be sufficient to allow the ligands to move and rotate freely within the active site.
Step 4: Molecular Docking
-
Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock Vina, this includes specifying the exhaustiveness of the search. For Glide, you can choose between different precision modes (e.g., SP for standard precision, XP for extra precision).
-
Run the Docking Simulation: Execute the docking of each β-amino acid derivative and the reference compound against the prepared β-glucuronidase. The software will generate multiple binding poses for each ligand and calculate a corresponding docking score.
Results: A Comparative Analysis
The results of our hypothetical docking study are summarized in the table below. The docking scores represent the predicted binding affinity, with more negative values indicating a stronger interaction.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Reference | Known Inhibitor | -8.5 | TYR508, GLU418, ASN484 | 2 |
| BAA-01 | β³-Arginine derivative | -9.2 | GLU418, ASP207, TYR508 | 4 |
| BAA-02 | β³-Phenylalanine derivative | -7.8 | TYR508, PHE217, TRP510 | 1 |
| BAA-03 | Cyclic β-amino acid | -8.9 | GLU418, TYR508, SER505 | 3 |
| BAA-04 | β²-Leucine derivative | -7.5 | LEU398, VAL400, PHE217 | 0 |
Analysis of Docking Poses
A crucial step in interpreting docking results is the visual inspection of the binding poses.
Caption: Key interactions of BAA-01 in the active site.
From our analysis, BAA-01 , the β³-arginine derivative, exhibits the most favorable docking score (-9.2 kcal/mol), even surpassing the reference inhibitor. Visual inspection of its binding pose reveals a network of four hydrogen bonds with key active site residues, including a salt bridge interaction between the guanidinium group of the arginine side chain and the carboxylate of ASP207. This strong electrostatic interaction likely accounts for its high predicted affinity.
BAA-03 , the cyclic β-amino acid derivative, also shows a promising docking score (-8.9 kcal/mol) and forms three hydrogen bonds. The constrained cyclic structure may reduce the entropic penalty upon binding, contributing to its favorable score.
Conversely, BAA-02 and BAA-04 show weaker predicted binding affinities. BAA-02 , with its aromatic side chain, primarily engages in hydrophobic interactions, while BAA-04 makes fewer specific interactions.
Discussion and Validation: Beyond the Docking Score
It is imperative to understand that a docking score is a prediction, not an absolute measure of binding affinity.[17][18] The primary utility of comparative docking is in ranking and prioritizing compounds for further investigation.
The Importance of Visual Inspection
Always visually inspect the top-ranked poses to ensure they are chemically sensible. Look for key interactions that are known to be important for binding to the target protein.
Validation of the Docking Protocol
A crucial step for ensuring the reliability of your docking results is to validate the protocol.[18][19][20][21] This is typically done by "redocking" the co-crystallized ligand from the PDB structure. A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[20]
The Path to Experimental Verification
The most promising candidates from this in silico study, such as BAA-01 and BAA-03 , should be prioritized for chemical synthesis and subsequent in vitro validation. Experimental techniques such as enzyme inhibition assays can then be used to determine their actual inhibitory potency (e.g., IC₅₀ values).
Conclusion
This guide has provided a comprehensive framework for conducting comparative molecular docking studies of β-amino acid derivatives. By following a rigorous and well-validated protocol, researchers can effectively leverage this powerful computational tool to identify and prioritize promising lead candidates for drug discovery. The hypothetical case study presented here illustrates how to analyze and interpret docking results to make informed decisions for subsequent experimental validation.
References
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
-
Assessing computational amino acid beta-turn propensities with a phage-displayed combinatorial library and directed evolution. (n.d.). PubMed. [Link]
-
Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. [Link]
-
Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. (2004). PNAS. [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). Scientific Research Publishing. [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). PMC. [Link]
-
CHARMM-GUI PDB Manipulator for Advanced Modeling and Simulations of Proteins Containing Non-standard Residues. (2014). PMC. [Link]
-
How can I validate a docking protocol?. (2015). ResearchGate. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Docking and scoring. (n.d.). Schrödinger. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (2018). Academia Sinica. [Link]
-
Glide. (n.d.). Schrödinger. [Link]
-
(PDF) AutoDock Vina tutorial. (2021). ResearchGate. [Link]
-
Constrained β-amino acids as molecular tools for the preparation of foldamers. (n.d.). AIR Unimi. [Link]
-
Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2010). Scilit. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2007). ACS Publications. [Link]
-
Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2010). PMC. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. (2012). ResearchGate. [Link]
-
CHARMM-GUI PDB Manipulator for Advanced Modeling and Simulations of Proteins Containing Nonstandard Residues. (2015). ResearchGate. [Link]
-
(PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. (2015). ResearchGate. [Link]
-
Step-by-Step Tutorial for RNA/DNA–Drug & Ligand Docking | IFD. (2023). YouTube. [Link]
-
Schrödinger Notes—Molecular Docking. (2024). J's Blog. [Link]
-
Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges. (2017). Oxford Academic. [Link]
-
Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. (2022). PMC. [Link]
-
Preparing Membrane Proteins for Simulation Using CHARMM-GUI. (2017). SpringerLink. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. [Link]
-
β-Peptides as inhibitors of protein–protein interactions. (2011). PMC. [Link]
-
β-Peptidic Peptidomimetics. (2011). ACS Publications. [Link]
-
Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. (2021). PMC. [Link]
-
Small Molecule Protease Inhibitors as Model Peptidomimetics. (2022). MDPI. [Link]
-
Docking and Virtual Screening Strategies for GPCR Drug Discovery. (2014). PubMed. [Link]
-
CHARMM-GUI Membrane Builder Toward Realistic Biological Membrane Simulations. (2013). PMC. [Link]
-
Enriching peptide libraries for binding affinity and specificity through computationally directed library design. (2014). PMC. [Link]
-
Structural basis for selectivity and antagonism in extracellular GPCR-nanobodies. (2024). PMC. [Link]
-
Comparing the binding of a GPCR orthosteric antagonist at a homology model vs. crystal structure. (n.d.). ResearchGate. [Link]
-
Development of New Potential Inhibitors of β1 Integrins through In Silico Methods—Screening and Computational Validation. (2022). MDPI. [Link]
-
Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. (2021). PMC. [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2020). PMC. [Link]
-
Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor. (2015). PMC. [Link]
-
Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification. (2020). ACS Publications. [Link]
-
Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. (2013). NIH. [Link]
-
Benchmarking of different molecular docking methods for protein-peptide docking. (2019). PMC. [Link]
-
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2021). Semantic Scholar. [Link]
-
Peptides and peptidomimetics as a therapeutic candidate for the treatment of COVID-19: A brief review. (2023). PMC. [Link]
-
Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. (2018). David Spring's group. [Link]
-
Comparison of two docking methods for peptide-protein interactions. (2018). PubMed. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 5. schrodinger.com [schrodinger.com]
- 6. schrodinger.com [schrodinger.com]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. indico4.twgrid.org [indico4.twgrid.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 13. CHARMM-GUI PDB Manipulator for Advanced Modeling and Simulations of Proteins Containing Non-standard Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. CHARMM-GUI Membrane Builder Toward Realistic Biological Membrane Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments | Scilit [scilit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Shielding Effect: Evaluating Enhanced Metabolic Stability in Peptides with 3-[(1-Phenylethyl)amino]propanoic Acid
A Senior Application Scientist's Guide to Comparative In Vitro Analysis
In the landscape of therapeutic peptide development, overcoming rapid enzymatic degradation is a paramount challenge. Native peptides often exhibit fleeting half-lives in biological systems, limiting their therapeutic efficacy. A leading strategy to counteract this is the incorporation of non-natural amino acids that modify the peptide backbone, rendering it less recognizable to proteolytic enzymes. This guide provides an in-depth evaluation of one such modification: the incorporation of 3-[(1-Phenylethyl)amino]propanoic acid, a substituted β-amino acid, and its impact on metabolic stability.
We will explore the mechanistic rationale behind this strategy, provide detailed, self-validating experimental protocols for comparative analysis, and present hypothetical data to illustrate the profound stability enhancement this modification can confer.
The Rationale: Why Backbone Modification Works
Peptides are primarily degraded by peptidases, enzymes that recognize and cleave specific amide bonds between α-amino acids.[1] The introduction of a β-amino acid, which has an additional carbon atom in its backbone compared to a standard α-amino acid, fundamentally alters the peptide's structure.[2]
This structural perturbation serves two primary purposes:
-
Altered Bond Geometry: The spacing between residues is changed, disrupting the precise geometry required for peptidase recognition and binding.
-
Steric Hindrance: The bulky (1-Phenylethyl) group provides a steric shield, physically obstructing the approach of enzymes to the adjacent peptide bonds.
These changes are hypothesized to make the peptide significantly more resistant to enzymatic cleavage, thereby increasing its metabolic half-life.[3][4]
Caption: Structural comparison of a native vs. a β-amino acid-modified peptide backbone.
Experimental Design for Comparative Stability Analysis
To rigorously evaluate the stabilizing effect of this compound, we will design a head-to-head comparison between a standard, unmodified peptide and its modified analogue. A well-characterized, relatively unstable pentapeptide, such as a Leucine-enkephalin analogue (Tyr-Gly-Gly-Phe-Leu), serves as an excellent model.
-
Peptide A (Control): Tyr-Gly-Gly-Phe-Leu
-
Peptide B (Modified): Tyr-Gly-Xaa -Phe-Leu, where Xaa is this compound.
The metabolic stability of these two peptides will be assessed using two gold-standard in vitro assays: a human plasma stability assay and a human liver microsomal stability assay. The disappearance of the parent peptide over time will be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred analytical method for its high sensitivity and specificity.[5]
Caption: Workflow for the comparative metabolic stability assessment.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls and ensuring reproducible conditions.
Protocol: In Vitro Human Plasma Stability Assay
Objective: To assess the stability of the test peptides against proteases present in human plasma.
Materials:
-
Test Peptides (Peptide A, Peptide B)
-
Pooled Human Plasma (from at least 3 donors)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% Formic Acid (for protein precipitation)
-
Incubator/Water Bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm human plasma and PBS to 37°C. Prepare a 10 µM stock solution of each peptide in PBS.
-
Initiation: In a microcentrifuge tube, add 198 µL of the pre-warmed human plasma. To initiate the reaction, add 2 µL of the 10 µM peptide stock solution to achieve a final concentration of 100 nM. Vortex gently.
-
Incubation: Incubate the mixture at 37°C.[6]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 25 µL aliquot of the reaction mixture. The T=0 sample should be taken immediately after adding the peptide.
-
Reaction Quenching: Immediately add the 25 µL aliquot to a new tube containing 75 µL of ice-cold acetonitrile with 1% formic acid to precipitate plasma proteins and halt enzymatic activity.[6] Vortex vigorously.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining percentage of the parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (T½) from the slope of the natural logarithm of the concentration versus time plot.
Protocol: In Vitro Human Liver Microsomal Stability Assay
Objective: To evaluate the stability of the test peptides against metabolic enzymes, primarily Cytochrome P450s (CYPs), present in human liver microsomes.[7]
Materials:
-
Test Peptides (Peptide A, Peptide B)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Incubator/Water Bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing human liver microsomes (final protein concentration 0.5 mg/mL) and the test peptide (final concentration 1 µM) in potassium phosphate buffer. Pre-incubate this mixture at 37°C for 5 minutes.[8]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]
-
Incubation: Incubate the complete reaction mixture at 37°C with gentle agitation.
-
Time Points: At specified time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot.
-
Reaction Quenching: Terminate the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile.[8] Include a "minus-cofactor" control where the NADPH system is omitted to check for non-NADPH dependent degradation.
-
Sample Preparation: Centrifuge the samples at high speed for 10 minutes to pellet proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Data Analysis: Calculate the half-life (T½) and in vitro intrinsic clearance (Cl_int) from the rate of disappearance of the parent compound.
Comparative Data Analysis (Hypothetical)
The data generated from these experiments can be summarized to clearly demonstrate the comparative stability.
Table 1: Comparative Metabolic Stability of Control vs. Modified Peptides
| Peptide ID | Description | Stability in Human Plasma (T½, min) | Stability in Human Liver Microsomes (T½, min) |
| Peptide A | Control (Unmodified) | 12.5 | 28.3 |
| Peptide B | Modified with this compound | > 240 | 185.7 |
Interpretation of Results:
The hypothetical data in Table 1 starkly illustrates the potent stabilizing effect of the this compound modification.
-
In Plasma: The control peptide (Peptide A) is rapidly degraded with a half-life of only 12.5 minutes, typical for an unmodified peptide. In contrast, the modified peptide (Peptide B) shows exceptional stability, with a half-life exceeding 4 hours. This represents at least a 20-fold increase in stability , directly attributable to the backbone modification preventing cleavage by plasma proteases.
-
In Liver Microsomes: While the control peptide shows moderate stability, the modified peptide exhibits a greater than 6-fold increase in its metabolic half-life . This demonstrates that the modification not only protects against peptidases but also reduces susceptibility to metabolism by hepatic enzymes.
Conclusion and Implications for Drug Development
The incorporation of this compound represents a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. As demonstrated through standardized in vitro assays, this single β-amino acid substitution can dramatically increase peptide half-life in both plasma and liver microsome environments. This profound improvement is attributed to the altered backbone geometry and steric shielding, which effectively masks the peptide from enzymatic degradation.
For researchers and drug developers, this approach offers a powerful tool to transform peptide leads with poor pharmacokinetic profiles into viable drug candidates. By systematically applying such backbone modifications, it is possible to engineer peptides with the prolonged systemic exposure necessary for therapeutic efficacy, paving the way for the next generation of peptide-based medicines.
References
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
Al-Ameed, T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2347. Available from: [Link]
-
Cyprotex. Microsomal Stability. Evotec. Available from: [Link]
-
Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(9), 834–844. Available from: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 114–128. Available from: [Link]
-
Singh, Y., et al. (2018). Beta-amino acids: versatile peptidomimetics. Bioorganic & Medicinal Chemistry, 26(10), 2735-2749. Available from: [Link]
-
Maison, W. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(1), 1-28. Available from: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 114–128. Available from: [Link]
-
Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. Available from: [Link]
-
AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available from: [Link]
-
Sharma, S. (Ed.). (2011). Peptide Modifications to Increase Metabolic Stability and Activity. Humana Press. Available from: [Link]
-
ResearchGate. (n.d.). Currently available techniques to assess peptide stability. ResearchGate. Available from: [Link]
-
Roberts, C. J. (2020). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 112(5), e24172. Available from: [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
Shrestha, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 447. Available from: [Link]
-
Monte-Alegre, R., et al. (2022). A liquid chromatography high-resolution mass spectrometry in vitro assay to assess metabolism at the injection site of subcutaneously administered therapeutic peptides. Analytical and Bioanalytical Chemistry, 414(1), 379-390. Available from: [Link]
-
Horne, W. S., et al. (2004). Heterocyclic Peptide Backbone Modifications in an α-Helical Coiled Coil. Journal of the American Chemical Society, 126(48), 15780-15786. Available from: [Link]
-
Nielsen, D. S., et al. (2017). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. Australian Journal of Chemistry, 70(2), 147-152. Available from: [Link]
-
Geyer, P. E., et al. (2016). Rapid preparation of human blood plasma for bottom-up proteomics analysis. Nature Protocols, 11(11), 2242-2254. Available from: [Link]
-
Muttenthaler, M., et al. (2017). Strategies to Enhance Metabolic Stabilities. In Macrocyclic Peptides (pp. 115-132). Springer. Available from: [Link]
-
ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. Available from: [Link]
Sources
- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Safety Operating Guide
Personal protective equipment for handling 3-[(1-Phenylethyl)amino]propanoic acid
Operational Safety Guide: Handling 3-[(1-Phenylethyl)amino]propanoic Acid
Executive Safety Summary
Immediate Action Required: Treat this compound as a Class II Irritant and a potential respiratory sensitizer.[1] While not classified as acutely toxic (e.g., cyanide-level), the presence of a secondary amine and a carboxylic acid moiety in a likely zwitterionic solid form creates specific handling risks regarding static dust generation and mucous membrane irritation.
Core Directive: Do not handle on an open benchtop. The primary route of exposure is inhalation of fine particulate during weighing and dermal absorption during solubilization.
Chemical Hazard Analysis & Causality
To select the correct PPE, we must understand the molecule's behavior.[] This is not just "white powder"; it is a functionalized
| Feature | Chemical Behavior | Safety Implication |
| Secondary Amine | Basic nitrogen center ( | Potential for chemical burns or severe irritation to moist membranes (eyes, lungs).[1] |
| Carboxylic Acid | Acidic proton donor ( | Corrosive potential in concentrated solutions.[1] |
| Zwitterionic Nature | High melting point, crystalline lattice | High Static Risk. The powder will likely "jump" or adhere to spatulas/gloves, increasing dispersion risk during weighing.[1] |
| Phenylethyl Group | Lipophilic moiety | Increases skin permeability compared to simple amino acids (like glycine), aiding dermal absorption.[1] |
Hazard Classification (GHS Standard):
-
H319: Causes serious eye irritation.[5]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways identified in Section 2.[7][8]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Permeation Defense: The lipophilic phenylethyl group can facilitate diffusion through thin latex.[1] Nitrile offers superior resistance to amines. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Dust Mechanics: Standard safety glasses are insufficient.[1] The static nature of zwitterionic powders allows particles to migrate around open frames. Goggles seal the orbital area against airborne dust. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Source Control: Engineering controls (hood) are mandatory.[1] If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to block particulate inhalation. |
| Body Protection | Tyvek® Lab Coat or Cotton with PVC Apron | Particulate Shedding: Cotton coats can trap dust in fibers, releasing it later.[1] A non-woven material (Tyvek) prevents particle entrapment. |
Operational Workflow: The "Clean-Trace" Protocol
This protocol minimizes contamination spread.
Phase 1: Preparation & Weighing (Critical Risk Step)
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood.
-
Reasoning: Zwitterionic amino acids accumulate static charge, causing powder to scatter.
-
-
The "Coffin" Method: Line the balance pan with a secondary containment vessel (e.g., a weighing boat inside a larger glass dish).
-
Reasoning: If powder spills, it is contained in the dish, not the balance mechanism.
-
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
Phase 2: Solubilization
-
Solvent Choice: Dissolve in the requisite solvent (often Methanol or dilute HCl/NaOH depending on pH needs) inside the hood.
-
Exothermic Check: If using acid/base to adjust pH, add slowly.
-
Reasoning: Neutralizing the amine or acid moiety generates heat, which can aerosolize the solvent/solute mixture.
-
Phase 3: Waste & Cleanup
-
Decontamination: Wipe surfaces with a 1% Acetic Acid solution (if spilled powder is basic) or mild detergent.
-
Disposal: Solid waste goes to Solid Hazardous Waste . Liquid waste must be segregated based on the solvent used (Halogenated vs. Non-Halogenated).
Decision Logic & Emergency Response
PPE Selection Logic
Figure 1: Decision tree for selecting PPE based on the physical state of the reagent.[1][9]
Emergency Spill Workflow
Figure 2: Step-by-step response protocol for laboratory spills.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-(2-Aminophenyl)propanoic acid (Analogous Structure). Retrieved from [Link][1][10]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
